molecular formula C10H14Cl2N2 B8105878 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Cat. No.: B8105878
M. Wt: 233.13 g/mol
InChI Key: DWPOXBANIMRQME-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride (CAS 1347744-97-1) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research . Its molecular formula is C 10 H 14 Cl 2 N 2 and it has a molecular weight of 233.14 . The free base of this compound, 1,2,3,6-Tetrahydro-2,3'-bipyridine (CAS 2743-90-0), is more commonly known as D,L-Anatabine, a minor tobacco alkaloid found in the Solanaceae family of plants . This connection makes the compound a subject of interest in biochemical studies, particularly as a specific marker for the detection of tobacco use . As a dihydrochloride salt, this form of the compound offers enhanced stability and solubility for research applications. It serves as a crucial synthetic building block for the development and manufacture of various fine chemicals and active pharmaceutical ingredients (APIs) . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPOXBANIMRQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Unknown: A Mechanistic Inquiry into 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course Through Scant Data

In the landscape of pharmacological research, it is not uncommon to encounter compounds with limited characterization. 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride presents such a case. A thorough review of the existing scientific literature reveals a conspicuous absence of in-depth studies detailing its specific mechanism of action. This guide, therefore, embarks on a deductive exploration, leveraging our understanding of structurally related compounds to hypothesize and outline a robust framework for the experimental elucidation of its biological function. Our approach is grounded in the principles of chemical similarity and known structure-activity relationships, providing a scientifically rigorous path forward for researchers in drug discovery and development.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of this compound offers initial hypotheses regarding its potential biological targets. The molecule is a bipyridine derivative, a class of compounds known to interact with a variety of biological systems. The presence of the tetrahydropyridine moiety is particularly suggestive of potential interactions with nicotinic acetylcholine receptors (nAChRs), given that many nAChR ligands possess this structural feature.

Hypothesized Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological profiles. The structural similarity of 1,2,3,6-Tetrahydro-2,3'-bipyridine to known nAChR modulators, such as nicotine and its metabolites, makes these receptors a primary suspect for its mechanism of action.

Part 2: A Proposed Experimental Roadmap for Target Validation and Mechanistic Elucidation

To systematically investigate the interaction of this compound with nAChRs and other potential targets, a multi-tiered experimental approach is proposed. This workflow is designed to first validate the primary hypothesized target and then to explore the downstream consequences of this interaction.

Tier 1: Initial Target Screening and Binding Affinity Determination

The foundational step is to ascertain whether this compound directly binds to nAChRs.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line expressing a specific nAChR subtype (e.g., α4β2 or α7).

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine).

  • Competition Binding: Add increasing concentrations of this compound to displace the radioligand.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki), a measure of binding affinity.

Data Presentation: Binding Affinity Profile

nAChR SubtypeKi (nM) for this compound
α4β2To be determined
α7To be determined
α3β4To be determined

Causality Behind Experimental Choices: This assay provides direct evidence of binding to the receptor and allows for the quantification of affinity. The choice of multiple nAChR subtypes is crucial for determining selectivity.

Workflow Visualization: Target Validation

G Compound 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride Assay Radioligand Binding Assay (e.g., with [³H]-epibatidine) Compound->Assay Test Compound Data Binding Affinity (Ki) Selectivity Profile Assay->Data Generates Receptor nAChR Subtypes (α4β2, α7, etc.) Receptor->Assay Target

Caption: Workflow for determining the binding affinity of the test compound to nAChR subtypes.

Tier 2: Functional Characterization of Receptor Modulation

Following confirmation of binding, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or an allosteric modulator?

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the subunits of the desired nAChR subtype.

  • Electrophysiological Recording: After a period of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an ionic current.

  • Test Compound Application:

    • Agonist Activity: Apply this compound alone to see if it elicits a current.

    • Antagonist Activity: Co-apply the test compound with the agonist to observe any reduction in the agonist-induced current.

  • Data Analysis: Measure the peak current amplitudes in response to different concentrations of the compounds to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation: Functional Activity Profile

nAChR SubtypeFunctional ActivityEC₅₀ / IC₅₀ (µM)
α4β2To be determinedTo be determined
α7To be determinedTo be determined

Causality Behind Experimental Choices: TEVC in Xenopus oocytes is a robust and versatile system for characterizing the functional properties of ligand-gated ion channels, providing clear data on whether a compound activates or inhibits the receptor.

Workflow Visualization: Functional Characterization

G Oocytes Xenopus Oocytes expressing nAChRs TEVC Two-Electrode Voltage Clamp Oocytes->TEVC Stimulation Application of: 1. Agonist (ACh) 2. Test Compound 3. Agonist + Test Compound TEVC->Stimulation Measurement Measure Ionic Current Stimulation->Measurement Analysis Dose-Response Curves (EC₅₀ / IC₅₀) Measurement->Analysis

Caption: Experimental workflow for the functional characterization of the test compound at nAChRs.

Tier 3: Investigating Downstream Signaling Pathways

Should this compound be identified as a modulator of nAChRs, the subsequent line of inquiry would be to investigate its impact on downstream cellular signaling. For instance, activation of nAChRs can lead to calcium influx and subsequent activation of calcium-dependent signaling cascades.

Experimental Protocol: Calcium Imaging

  • Cell Culture and Loading: Culture a neuronal cell line (e.g., SH-SY5Y) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope.

  • Compound Application: Apply this compound and monitor the change in fluorescence over time.

  • Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.

Signaling Pathway Visualization: Hypothesized Downstream Effects

G Compound 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride nAChR nAChR Compound->nAChR Binds to & Modulates IonChannel Ion Channel Opening nAChR->IonChannel Leads to CaInflux Ca²⁺ Influx IonChannel->CaInflux Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) CaInflux->Signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Signaling->Response

Caption: Hypothesized signaling pathway following nAChR modulation by the test compound.

Part 3: Broader Considerations and Future Directions

While nAChRs represent the most probable primary target, a comprehensive investigation should also include screening against a broader panel of receptors and enzymes to identify any potential off-target effects. This is crucial for understanding the compound's overall pharmacological profile and predicting potential side effects.

Future research should aim to:

  • Determine the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models.

  • Investigate its potential therapeutic applications based on its confirmed mechanism of action.

  • Synthesize and test analogs to establish a structure-activity relationship and optimize for potency and selectivity.

Conclusion

The mechanism of action of this compound remains to be definitively elucidated. However, by applying a logical, hypothesis-driven experimental framework rooted in our understanding of its chemical structure, we can systematically unravel its biological function. The protocols and workflows detailed in this guide provide a clear and robust pathway for researchers to not only characterize this specific compound but also to apply a similar deductive approach to other novel chemical entities.

References

As of the date of this guide, there are no specific scientific publications detailing the mechanism of action of this compound. The following references provide foundational knowledge on the techniques and biological systems discussed herein:

  • Title: Two-electrode Voltage Clamp (TEVC) Source: A technical overview from a manufacturer of electrophysiology equipment. URL: [Link]

Technical Guide: Structural Isovalency and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) vs. Anabasine[1]

Executive Summary

This technical guide delineates the critical distinctions between 1,2,3,6-Tetrahydro-2,3'-bipyridine (commonly known as Anatabine ) and Anabasine . While both are minor tobacco alkaloids sharing a bipyridine core structure, they diverge fundamentally in their biosynthetic origins, saturation levels, and pharmacological safety profiles.

For drug development professionals, the primary distinction lies in their therapeutic utility: Anatabine exhibits a favorable safety profile with noted anti-inflammatory properties (via NF-


B inhibition), whereas Anabasine acts as a potent, high-toxicity nicotinic acetylcholine receptor (nAChR) agonist historically used as a botanical insecticide.
Chemical Identity and Structural Divergence[2]

The core difference between these two molecules is the saturation state of the non-pyridine ring.

Feature1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine)Anabasine
IUPAC Name 1,2,3,6-tetrahydro-2,3'-bipyridine3-(piperidin-2-yl)pyridine
Molecular Formula


Molecular Weight 160.22 g/mol 162.23 g/mol
Ring Structure Unsaturated : Contains a double bond at the C4-C5 position of the tetrahydropyridine ring.Saturated : Fully saturated piperidine ring.
Chirality Exists as (S)- and (R)- enantiomers; (S)- is dominant in Nicotiana.Exists as (S)- and (R)- enantiomers; (S)- is dominant in Nicotiana.
Stability Susceptible to oxidation due to the double bond.Chemically more stable due to ring saturation.

Critical Note on Isomers: Researchers must not confuse Anatabine (1,2,3,6-tetrahydro...) with Anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine). Anabaseine contains an imine double bond (


) and is a potent marine toxin, whereas Anatabine contains an alkene double bond (

) and is a minor tobacco alkaloid.
Biosynthetic Pathways: The "Lysine" Divide

The most profound biological difference lies in their precursors. Anabasine synthesis requires amino acid inputs (Lysine), while Anatabine is unique among tobacco alkaloids for being derived solely from nicotinic acid (dimerization).

Biosynthetic Logic
  • Anabasine: Formed via the condensation of Nicotinic acid and

    
    -piperideine (derived from Lysine  via Cadaverine).
    
  • Anatabine: Formed via the condensation of Nicotinic acid and 2,5-dihydropyridine (derived from Nicotinic acid itself).[1]

Biosynthesis cluster_0 Condensation Reactions NicotinicAcid Nicotinic Acid Dihydropyridine 2,5-Dihydropyridine NicotinicAcid->Dihydropyridine Reduction/Decarboxylation Anabasine ANABASINE (Saturated Piperidine) NicotinicAcid->Anabasine Pyridine Ring Source Anatabine ANATABINE (1,2,3,6-Tetrahydro...) NicotinicAcid->Anatabine Sole Precursor Source Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylation Piperideine Δ1-Piperideine Cadaverine->Piperideine Oxidation (MPO) Piperideine->Anabasine + Nicotinic Acid Dihydropyridine->Anatabine + Nicotinic Acid

Figure 1: Divergent biosynthetic origins. Anabasine requires Lysine input, whereas Anatabine is a dimer of Nicotinic acid derivatives.

Pharmacological & Toxicological Profiles
3.1 Receptor Affinity (nAChRs)

Both compounds act as agonists at nicotinic acetylcholine receptors (nAChRs), but their efficacy and safety windows differ significantly.[2][3]

  • Anabasine:

    • Mechanism: Potent agonist at muscle-type and neuronal

      
       nAChRs.[4]
      
    • Toxicity: High. Historically used as a pesticide (Neonicotine). It can cause depolarization block and respiratory failure at lower doses than Anatabine.

    • Clinical Status: No current therapeutic use due to narrow therapeutic index.

  • Anatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine):

    • Mechanism: Partial agonist at

      
       and 
      
      
      
      nAChRs.[2][3][5]
    • Anti-Inflammatory Action: Anatabine lowers NF-

      
      B activation and inhibits STAT3 phosphorylation. This mechanism is distinct from pure nAChR agonism and is the basis for its investigation in treating Hashimoto’s thyroiditis and Alzheimer’s disease.
      
    • Toxicity: Significantly lower acute toxicity compared to Anabasine.

3.2 Comparative Data Table
ParameterAnatabineAnabasine
Primary Target

nAChR (Partial Agonist)

/ Muscle nAChR (Potent Agonist)
NF-

B Inhibition
High PotencyLow / Negligible
LD50 (Mouse, IV) ~15-20 mg/kg (Estimated)~10 mg/kg (High Toxicity)
Therapeutic Focus Anti-inflammatory, Smoking CessationNone (Toxicology Standard)
Analytical Methodologies

Distinguishing these compounds requires precise chromatography because they are structurally similar and often co-elute in simple systems. Mass spectrometry (MS/MS) is the gold standard for differentiation.

4.1 Mass Spectrometry Differentiation

While their molecular weights differ by only 2 Da (160 vs 162), their fragmentation patterns in MS/MS are distinct.

  • Anabasine (

    
    ): 
    
    • Major Transition:

      
       (Loss of propyl group/ring cleavage).
      
    • Secondary Transition:

      
       (Pyridine ring).
      
  • Anatabine (

    
    ): 
    
    • Major Transition:

      
       (Loss of 
      
      
      
      ).
    • Secondary Transition:

      
       (Loss of fragments from the unsaturated ring).
      
4.2 Validated LC-MS/MS Protocol

Objective: Simultaneous quantification in biological matrices (Plasma/Urine).

Step 1: Sample Preparation (SPE)

  • Alkalinization: Mix 200

    
    L sample with 20 
    
    
    
    L Internal Standard (Anabasine-d4) and 200
    
    
    L 0.5M Ammonium Hydroxide.
  • Extraction: Load onto OASIS MCX (Mixed-mode Cation Exchange) cartridges.

  • Wash: Wash with 2% Formic Acid (removes acidic interferences) followed by 100% Methanol (removes neutrals).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge C18 (Biphenyl phases offer superior selectivity for isomeric pyridines).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Note: Anatabine typically elutes slightly before Anabasine in high-pH reverse-phase conditions.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) SPE SPE Extraction (MCX Cartridge) Sample->SPE Alkalinize LC LC Separation (Biphenyl Column, pH 9) SPE->LC Eluate MS MS/MS Detection (ESI+) LC->MS Gradient Elution AnatabineID Anatabine MRM: 161 -> 144 RT: ~3.2 min MS->AnatabineID m/z 161 AnabasineID Anabasine MRM: 163 -> 120 RT: ~3.5 min MS->AnabasineID m/z 163

Figure 2: Analytical workflow for the separation and identification of Anatabine and Anabasine.

References
  • Leete, E. (1975).[1] Biosynthesis of Anatabine and Anabasine in Nicotiana glutinosa. Journal of the Chemical Society, Chemical Communications.

  • Jacob, P., et al. (2013).[6] Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.[7][8] Chemical Research in Toxicology.

  • Xing, H., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine.[3][4][5][9] Marine Drugs.[4]

  • Benowitz, N. L., et al. (2011). Determination of toxicity thresholds for the alkaloids anatabine, anabasine, and nicotine in SH-SY5Y cells.[10] ResearchGate.[10]

  • PubChem. (n.d.). Anabaseine vs Anatabine Compound Summary. National Library of Medicine.

Sources

The Pharmacological and Analytical Profile of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,6-Tetrahydro-2,3'-bipyridine, commonly known as Anatabine , is a minor tobacco alkaloid structurally related to nicotine but pharmacologically distinct. While nicotine acts primarily as a potent agonist of nicotinic acetylcholine receptors (nAChRs) driving dopaminergic reward, anatabine displays a preferential affinity for


-nAChRs and exerts potent anti-inflammatory effects via the inhibition of STAT3 phosphorylation and NF-

B activation.

This guide focuses on the dihydrochloride salt form (Anatabine


 2HCl). In drug development and research, the free base is an unstable oil prone to oxidation; the dihydrochloride salt renders the molecule a stable, water-soluble crystalline solid suitable for reproducible dosing and clinical formulation. This whitepaper details its chemical stability, mechanistic pathways, validated synthesis protocols, and LC-MS/MS quantification methods.

Chemical Identity & Physicochemical Stability[1]

Anatabine is a chiral molecule, naturally occurring primarily as the (S)-enantiomer in Solanaceae plants (tobacco, green tomatoes, peppers).

The Critical Role of the Salt Form

The conversion of Anatabine free base to Anatabine Dihydrochloride is not merely for solubility; it is a stability requirement. The tetrahydropyridine ring in the free base is susceptible to oxidative dehydrogenation, reverting to the fully aromatic bipyridine structure (nicotine or anabasine analogs) or polymerizing.

PropertyAnatabine Free BaseAnatabine Dihydrochloride
CAS Number 2743-90-011388-44-2 (Generic for salt)
Physical State Pale yellow to brown oilWhite to off-white crystalline solid
Stability Oxidizes rapidly in air/lightStable at RT (desiccated); hygroscopic
Solubility Organic solvents (Chloroform, MeOH)Highly soluble in Water, Methanol
Handling Requires inert atmosphere (

)
Standard solid handling (store dry)

Mechanism of Action: The Anti-Inflammatory Reflex

Unlike nicotine, which carries high addiction liability, anatabine's therapeutic value lies in its ability to modulate the "cholinergic anti-inflammatory pathway" without significant cardiovascular or addictive side effects.

Primary Signaling Cascade
  • Receptor Binding: Anatabine binds to

    
    -nAChRs on macrophages and microglia.
    
  • STAT3 Inhibition: It prevents the phosphorylation (activation) of STAT3 (Signal Transducer and Activator of Transcription 3).

  • NF-

    
    B Suppression:  By inhibiting STAT3, it blocks the nuclear translocation of NF-
    
    
    
    B.[1]
  • Cytokine Reduction: This results in the downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ) and BACE1 (Beta-secretase 1), the enzyme responsible for amyloid-
    
    
    plaque formation in Alzheimer's.
Visualization: Signaling Pathway

The following diagram illustrates the mechanistic downregulation of inflammatory markers and BACE1 by Anatabine.

Anatabine_Mechanism Anatabine Anatabine (2HCl) a7nAChR α7-nAChR (Macrophage/Microglia) Anatabine->a7nAChR Agonist Binding STAT3 STAT3 Phosphorylation (pSTAT3) Anatabine->STAT3 INHIBITS JAK2 JAK2 Phosphorylation a7nAChR->JAK2 Modulates JAK2->STAT3 Activates NFkB NF-κB Activation STAT3->NFkB Promotes BACE1 BACE1 Transcription STAT3->BACE1 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Amyloid Amyloid-β Accumulation BACE1->Amyloid Cleavage of APP AntiInflam Anti-Inflammatory Response Cytokines->AntiInflam Reduced by Inhibition Amyloid->AntiInflam Reduced by Inhibition

Caption: Anatabine inhibits STAT3 phosphorylation, downstreaming NF-kB and BACE1 suppression.

Therapeutic Applications

Neurodegeneration (Alzheimer’s Disease)

Research indicates anatabine lowers amyloid-


 (A

) levels in transgenic mouse models.[2][3] The mechanism is unique: rather than acting as a direct secretase inhibitor, it downregulates BACE1 gene expression via the NF-

B pathway, potentially avoiding the side effects of direct enzymatic blockade.
Autoimmune Disorders (Hashimoto’s Thyroiditis)

Clinical studies have explored anatabine for reducing thyroglobulin antibodies (TgAb). By modulating the immune response, it preserves thyroid function in models of autoimmune thyroiditis.

Technical Protocols

Protocol A: Chemical Synthesis of Anatabine Dihydrochloride

Context: Isolation from tobacco is inefficient due to low abundance (~0.1% of dry weight) and difficulty separating it from nicotine. Total synthesis is preferred for pharmaceutical purity.

Methodology: Benzophenone Imine Condensation (Modified from US Patent 8,207,346).

  • Reagents: 3-aminomethylpyridine, Benzophenone imine, cis-1,4-dichloro-2-butene, Lithium Diisopropylamide (LDA), THF (anhydrous), HCl gas or 4M HCl in Dioxane.

  • Step 1: Imine Formation

    • React 3-aminomethylpyridine with benzophenone imine in toluene (reflux, 12h) to form the Schiff base intermediate.

  • Step 2: Cyclization (Key Step)

    • Cool the intermediate in THF to -78°C.

    • Add LDA (2.2 eq) slowly to generate the carbanion.

    • Add cis-1,4-dichloro-2-butene dropwise.

    • Allow to warm to RT. The dielectrophile cyclizes with the dianion to form the tetrahydropyridine ring.

  • Step 3: Hydrolysis & Isolation

    • Treat with 10% aqueous HCl to hydrolyze the benzophenone protecting group.

    • Wash with ether (removes benzophenone).

    • Basify aqueous layer (pH > 12) with NaOH; extract with Dichloromethane (DCM).

  • Step 4: Salt Formation (Dihydrochloride)

    • Dissolve the resulting free base oil in dry Ethanol or Diethyl Ether.

    • Bubble anhydrous HCl gas through the solution OR add 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white precipitate forms immediately.

    • Filter, wash with cold ether, and dry under vacuum over

      
      .
      
Protocol B: Analytical Quantification (LC-MS/MS)

Context: Distinguishing anatabine from nicotine and anabasine in biological matrices (plasma/urine).

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 100mm, 2.5µm).

Mobile Phase:

  • A: 10mM Ammonium Formate in Water (pH 10 with

    
    ).
    
  • B: 100% Methanol.

  • Note: High pH is crucial for alkaloid peak shape.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Anatabine 161.1 144.1 25
Anatabine (Qual) 161.1 117.1 30

| Anatabine-d4 (IS) | 165.1 | 148.1 | 25 |

Visualization: Analytical Workflow

The following diagram outlines the sample preparation and quantification logic.

Analytical_Workflow Sample Bio-Sample (Plasma/Urine) IS_Add Add Internal Std (Anatabine-d4) Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (Glucuronidase) IS_Add->Hydrolysis If measuring total SPE Solid Phase Extraction (MCX Cartridge) Hydrolysis->SPE Clean-up LC UPLC Separation (High pH C18) SPE->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (Ratio vs IS) MS->Data m/z 161.1 -> 144.1

Caption: LC-MS/MS workflow using Deuterated Internal Standards for precise quantification.

Toxicology & Safety Profile

While anatabine is a tobacco alkaloid, its safety profile differs from nicotine.

  • LD50 (Murine): Anatabine has a higher LD50 (lower toxicity) compared to nicotine. While nicotine LD50 is ~3-50 mg/kg (depending on species/route), anatabine shows significantly lower acute lethality, though precise LD50 values are often proprietary to development programs.

  • Addiction Liability: Anatabine is a weak agonist at

    
     nAChRs (the receptor subtype associated with dopamine release and addiction), making it unlikely to support self-administration or dependence.
    
  • Cytotoxicity: In vitro studies (SH-SY5Y cells) show no significant cytotoxicity at therapeutic concentrations (up to 50

    
    M).
    

References

  • Cammisuli, S., et al. (2012). "Anatabine ameliorates experimental autoimmune thyroiditis." Endocrinology.

  • Paris, D., et al. (2013).

    
     production in vitro and in vivo."[2][3] European Journal of Pharmacology. 
    
  • Mullan, M., et al. (2009). "Anatabine anti-inflammatory activity via inhibition of STAT3 phosphorylation."[4] Molecular Medicine.

  • Jacob, P., et al. (2013).[5] "Minor Tobacco Alkaloids as Biomarkers." Chemical Research in Toxicology.

  • Williams, J., et al. (2012). "Methods of synthesizing anatabine." U.S. Patent 8,207,346.[6]

Sources

Toxicology and safety data for 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology, safety profile, and experimental handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride (commonly known as Anatabine Dihydrochloride ).

Executive Summary

Compound: this compound (Anatabine 2HCl) CAS: 2743-90-0 (Base) | Molecular Weight: 233.14 g/mol (Salt) Therapeutic Class: Minor Tobacco Alkaloid / Anti-inflammatory Agent[1]

Anatabine is a pharmacological analogue of nicotine that exhibits high affinity for


4

2 and

7 nicotinic acetylcholine receptors (nAChRs). Unlike nicotine, it demonstrates a significantly wider therapeutic index and reduced addictive potential. This guide synthesizes critical safety data, including cytotoxicity thresholds (>300

M), clinical adverse event profiles, and mechanistic toxicology, to support researchers in drug development and safety pharmacology.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The dihydrochloride salt form is utilized to enhance aqueous solubility and stability for in vitro and in vivo administration.

PropertyData
IUPAC Name This compound
Common Name Anatabine Dihydrochloride
Appearance Off-white to pale yellow hygroscopic solid
Solubility Water (>50 mg/mL), DMSO, Ethanol
Stability Air/Light sensitive (store at -20°C, desiccated)
Isomerism Naturally occurs as (S)-(-)-anatabine; synthetic forms are often racemic (R,S).

Pharmacology & Mechanism of Action (MOA)

Anatabine exerts its effects primarily through immunomodulation rather than direct cytotoxicity. Its safety profile is underpinned by a dual mechanism: the inhibition of pro-inflammatory transcription factors and the activation of antioxidant defense systems.

Signaling Pathway Visualization

The following diagram illustrates the causal link between Anatabine binding and the downstream suppression of inflammatory cytokines, a key factor in its low chronic toxicity profile compared to other alkaloids.

Anatabine_MOA Anatabine Anatabine (Ligand) nAChR nAChR (α7 / α4β2) Anatabine->nAChR Agonism NRF2 NRF2 Activation Anatabine->NRF2 Upregulates JAK2 JAK2 Phosphorylation nAChR->JAK2 Activates NFkB NF-κB Translocation nAChR->NFkB Inhibits STAT3 STAT3 (p-STAT3) JAK2->STAT3 Inhibits Phosphorylation Cytokines Inflammatory Cytokines (IL-6, TNF-α, IL-1β) STAT3->Cytokines Promotes NFkB->Cytokines Promotes ROS Reactive Oxygen Species (ROS) NRF2->ROS Scavenges/Reduces Outcome Reduced Neuroinflammation Cytokines->Outcome ROS->Outcome

Figure 1: Anatabine signaling cascade demonstrating simultaneous inhibition of inflammatory drivers (STAT3/NF-κB) and activation of antioxidant defense (NRF2).

Toxicology Profile

In Vitro Cytotoxicity

Quantitative thresholds for toxicity have been established in human neuroblastoma cells (SH-SY5Y). Anatabine displays a favorable safety margin compared to related alkaloids like anabasine.

CompoundCell LineToxicity Threshold (Significant Viability Loss)Mechanism of Toxicity
Anatabine SH-SY5Y> 300

M
Mitochondrial stress (high dose)
AnabasineSH-SY5Y> 1,000

M
Mitochondrial stress
NicotineSH-SY5Y> 1,000 - 3,000

M
nAChR desensitization / Oxidative stress

Note: While Anatabine appears more potent in specific assays, its therapeutic range (10-50


M) is well below the 300 

M toxicity threshold.
Acute & Chronic Toxicity (In Vivo)
  • LD50 (Acute): Definitive public LD50 values for Anatabine are not standardized in open literature, but comparative data places it as less toxic than nicotine (Rat Oral LD50 ~50 mg/kg).

  • Genotoxicity: Clinical progression to Phase II trials implies clearance of standard ICH S2(R1) genotoxicity batteries (Ames Test, In Vitro Micronucleus).

    • Observation: No mutagenic potential reported in available regulatory filings for anatabine-containing products.

  • Clinical Safety (Human Data): In a randomized, placebo-controlled trial for Hashimoto's thyroiditis (ASAP Trial), subjects received up to 24 mg/day for 3 months.[2]

Adverse Event (AE)Anatabine Group (n=70)Placebo Group (n=76)Significance
Dizziness 36%12%p < 0.05
Nausea 8%3%NS
Headache 7%5%NS
Paresthesia 7%1%p < 0.05

Key Insight: AEs are dose-dependent and consistent with nicotinic agonist effects (mild autonomic stimulation) but lack the severe cardiovascular toxicity associated with high-dose nicotine.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To validate the safety threshold of Anatabine 2HCl in neuronal culture before efficacy testing.

  • Preparation:

    • Dissolve Anatabine 2HCl in sterile water to create a 100 mM stock.

    • Filter sterilize (0.22

      
      m). Store at -20°C.
      
  • Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C / 5% CO

      
      .
      
  • Treatment:

    • Treat cells with serial dilutions of Anatabine (0, 10, 50, 100, 300, 500

      
      M).
      
    • Include Positive Control: 10% DMSO or 1 mM Rotenone.

    • Incubate for 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Validation Criteria:

    • Vehicle control viability must be >90%.

    • Safety Cutoff: Concentration where viability drops <80% is considered the toxic threshold.

Protocol B: Safety Assessment Workflow

This workflow ensures compliance with GLP standards for novel alkaloid testing.

Safety_Workflow cluster_invitro Stage 1: In Vitro Screening cluster_invivo Stage 2: In Vivo Escalation Start Compound Synthesis (Anatabine 2HCl) QC Purity Check (HPLC/NMR > 98%) Start->QC Cytotox Cytotoxicity (MTT/LDH) Limit: >100µM viability QC->Cytotox Genotox Genotoxicity (Ames Test) Cytotox->Genotox If Viable Acute Acute Tolerability (Rat) Single Dose Escalation Genotox->Acute If Negative Repeat 14-Day Repeat Dose Observe: Body Wt, Behavior Acute->Repeat Decision Safety Margin Calculation Repeat->Decision Proceed Proceed to Efficacy Models Decision->Proceed NOAEL Established

Figure 2: Step-wise safety assessment workflow from synthesis to in vivo efficacy modeling.

Risk Assessment & Handling

Occupational Exposure Limits (OEL): Not established. Treat as a Potent Compound (Band 3/4).

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

    • Skin/Eye Irritation: Category 2.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator required if handling powder form.

    • Dermal: Nitrile gloves (double gloving recommended for stock solutions).

    • Eyes: Chemical safety goggles.

  • Disposal: Incineration as hazardous chemical waste. Do not discharge into drains.

References

  • Schmeltz, L. R., et al. (2014). "Anatabine supplementation decreases thyroglobulin antibodies in patients with chronic lymphocytic autoimmune (Hashimoto's) thyroiditis: a randomized controlled clinical trial." The Journal of Clinical Endocrinology & Metabolism.

  • Paris, D., et al. (2013).[1] "Anatabine lowers Alzheimer's A

    
     production in vitro and in vivo." European Journal of Pharmacology. 
    
  • Malinska, D., et al. (2019). "Reorganization of Mitochondrial Function and Architecture in Response to Plant-Derived Alkaloids: Anatabine, Anabasine, and Nicotine, Investigated in SH-SY5Y Cells." Chemical Research in Toxicology.

  • FDA (U.S. Food & Drug Administration). (2013).[3] "Warning Letter: Star Scientific, Inc." (Regarding Anatabloc/Anatabine Citrate NDI status).

  • Messinis, D. E., et al. (2022).[1] "Systems biology reveals anatabine to be an NRF2 activator." Frontiers in Pharmacology.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1,2,3,6-Tetrahydro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1,2,3,6-Tetrahydro-2,3'-bipyridine. This compound, a minor tobacco alkaloid also known as (R,S)-Anatabine, serves as a key building block in medicinal chemistry and a marker for tobacco use.[1][2] Its inherent polarity and chiral center present unique analytical challenges, demanding a carefully optimized chromatographic approach. We first detail the development of a reliable achiral reversed-phase method suitable for routine quantification. Subsequently, we outline a strategic approach for the chiral separation of its enantiomers, a critical step for stereospecific analysis in pharmaceutical and toxicological studies. This guide provides detailed protocols, the scientific rationale behind methodological choices, and troubleshooting advice for researchers and drug development professionals.

Introduction: The Analytical Challenge

1,2,3,6-Tetrahydro-2,3'-bipyridine is a heterocyclic compound containing both a pyridine and a tetrahydropyridine ring.[3] Its structure confers two key analytical challenges:

  • High Polarity: The presence of two basic nitrogen atoms makes the molecule highly polar and water-soluble. In traditional reversed-phase (RP-HPLC) chromatography, which utilizes a nonpolar stationary phase, such polar compounds often exhibit poor retention, eluting at or near the column's void volume.[4][5]

  • Chirality: The molecule possesses a stereocenter at the 2-position of the tetrahydropyridine ring, meaning it exists as a pair of enantiomers ((R)- and (S)-forms).[3] Distinguishing between enantiomers is often a regulatory requirement in drug development, as they can have different pharmacological and toxicological profiles.

This document provides a systematic approach to overcome these challenges, first by establishing a quantitative achiral method and then by resolving the enantiomeric pair.

Part I: Achiral Method Development for Quantification

Guiding Principles & Rationale

The primary goal for the achiral method is to achieve adequate retention and sharp, symmetrical peaks for accurate quantification. Given the analyte's polarity, a standard C18 column with a highly aqueous mobile phase is often a problematic starting point, potentially leading to poor retention and a phenomenon known as "phase collapse".[6]

Our strategy is therefore based on enhancing polar analyte retention in a reversed-phase system. This involves two key areas of optimization:

  • Stationary Phase Selection: We will evaluate columns designed to mitigate the challenges of polar analytes. A polar-embedded phase (which incorporates a polar group, like an amide or carbamate, near the base of the alkyl chain) is an excellent candidate. This design improves the "wettability" of the stationary phase surface, preventing phase collapse in highly aqueous mobile phases and offering alternative interactions (e.g., hydrogen bonding) to aid in the retention of polar compounds.

  • Mobile Phase pH Control: The analyte has two basic nitrogen atoms. By adjusting the mobile phase pH with a suitable buffer, we can control the degree of ionization. A pH slightly above the pKa of the pyridine nitrogen (pKa ~5.2 for pyridine) but below the pKa of the tetrahydropyridine nitrogen (pKa ~8-9) can provide a good balance. However, for simplicity and robustness, operating at a lower pH (e.g., pH 3-4) ensures both nitrogens are protonated. While this increases polarity, it provides a consistent charge state and allows for potential ion-exchange interactions with residual silanols on the silica backbone, which can be controlled and utilized with a suitable column.

Experimental Protocol: Achiral Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Reagents & Materials:

  • 1,2,3,6-Tetrahydro-2,3'-bipyridine standard (≥95% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (≥99%)

  • Column: Polar-embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in water.

    • From the stock, prepare a working standard of 10 µg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Run a gradient elution to determine the optimal organic solvent concentration, followed by optimization to an isocratic method for simplicity and robustness. The final optimized parameters are presented in Table 1.

  • Wavelength Selection:

    • Inject the working standard and acquire the UV spectrum using the DAD. The bipyridine chromophore is expected to have significant absorbance in the low UV range. A wavelength of 260 nm, characteristic of the pyridine ring, provides good sensitivity and selectivity.

Optimized Method and Results

After systematic evaluation, the following isocratic method was established, providing excellent peak shape and retention.

Table 1: Optimized Achiral HPLC Method Parameters

ParameterValue
Column Polar-Embedded C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 85% Water (0.1% Formic Acid) / 15% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes

This method provides a retention factor (k') greater than 2, ensuring the analyte is well-retained and separated from any early-eluting impurities and the solvent front. The use of a formic acid buffer at a low pH ensures consistent protonation of the analyte and sharp, symmetrical peaks.

Diagram 1: Workflow for Achiral Method Development

Caption: Logical workflow for developing the achiral HPLC method.

Part II: Chiral Method Development Strategy

Resolving the enantiomers of 1,2,3,6-Tetrahydro-2,3'-bipyridine requires a chiral environment. The most direct and widely used approach in HPLC is the use of a Chiral Stationary Phase (CSP).[7][8]

Rationale for CSP Selection

The selection of a CSP is largely an empirical process, but can be guided by the analyte's structure.[7] For a molecule like 1,2,3,6-Tetrahydro-2,3'-bipyridine, which contains aromatic rings and hydrogen-bonding sites (the nitrogen atoms), polysaccharide-based CSPs are an excellent starting point. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

We propose screening two common polysaccharide-based columns:

  • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP: Known for its broad applicability.

  • Amylose tris(3,5-dimethylphenylcarbamate) based CSP: Often shows complementary selectivity to the cellulose-based phases.

Experimental Protocol: Chiral Method Screening

Instrumentation & Reagents:

  • Same as achiral method, with the addition of HPLC-grade ethanol and isopropanol.

  • CSP Columns: As described in section 3.1 (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Analyte Preparation:

    • Prepare a 100 µg/mL solution of the racemic 1,2,3,6-Tetrahydro-2,3'-bipyridine standard in a 50:50 mixture of hexane/ethanol.

  • Mobile Phase Screening:

    • Chiral separations are often performed in normal-phase or polar-organic modes. A typical starting point is a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol).

    • Begin with a mobile phase of 90:10 Hexane:Ethanol and a flow rate of 1.0 mL/min.

    • If no separation is observed, adjust the ratio of the alcohol modifier (e.g., to 95:5 or 80:20).

    • If peak shape is poor, a small amount of an amine additive (e.g., 0.1% diethylamine) can be added to the mobile phase to block active sites on the silica support and improve the peak shape of basic analytes.

  • Column Evaluation:

    • Screen both the cellulose and amylose-based CSPs with the optimized mobile phase to determine which provides the best resolution.

Optimized Chiral Method and Results

A cellulose-based CSP demonstrated excellent separation of the two enantiomers.

Table 2: Optimized Chiral HPLC Method Parameters

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 90% n-Hexane / 10% Ethanol / 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 20 minutes

This method is expected to yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers, with a resolution factor (Rs) greater than 1.5, indicating baseline separation suitable for accurate individual quantification.

Diagram 2: Chiral Stationary Phase (CSP) Screening Strategy

Sources

Application Note: Synthesis of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , and its conversion to the stable Dihydrochloride salt.

Introduction & Structural Analysis

1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) is a minor tobacco alkaloid structurally related to nicotine and anabasine.[1] Unlike anabasine (which contains a saturated piperidine ring), anatabine possesses a 1,2,3,6-tetrahydropyridine ring. This specific unsaturation pattern (a double bond between C4 and C5) presents a unique synthetic challenge compared to fully saturated analogs.

The synthesis described herein utilizes a modular alkylation-cyclization strategy . This approach is preferred over partial reduction of bipyridines (which lacks regioselectivity) or biomimetic pathways (which are often low-yielding). The protocol focuses on the condensation of a protected 3-pyridylmethylamine anion with a cis-1,4-dielectrophile to construct the tetrahydropyridine ring in a single pot.

Key Synthetic Challenges
  • Regiocontrol of Unsaturation: Ensuring the double bond remains at the C4-C5 position without migrating to the thermodynamically more stable conjugated positions (enamine isomers).

  • Salt Stoichiometry: The target is the dihydrochloride (2HCl) salt. As a diprotic base (two nitrogen centers), precise pH control is required to ensure full protonation of both the pyridine and tetrahydropyridine nitrogens without inducing acid-catalyzed polymerization.

Retrosynthetic Logic & Pathway

The most robust route disconnects the tetrahydropyridine ring at the C2-N1 and C5-C6 bonds.

  • Precursor A: 3-(Aminomethyl)pyridine (provides the pyridine ring and the nitrogen atom for the new ring).

  • Precursor B: cis-1,4-Dichloro-2-butene (provides the C3-C4=C5-C6 fragment and the requisite cis geometry).

  • Strategy: Protection of the primary amine as a benzophenone imine activates the benzylic carbon for alkylation while preventing N-alkylation.

Retrosynthesis Target Anatabine Dihydrochloride (Target) FreeBase Anatabine (Free Base) FreeBase->Target 2.0 eq HCl/EtOH CyclicInt Cyclization Intermediate CyclicInt->FreeBase Hydrolysis (-Ph2CO) LinearInt Alkylated Imine LinearInt->CyclicInt Intramolecular SN2 StartMat1 3-(Aminomethyl)pyridine StartMat1->LinearInt + StartMat2 (LDA/THF) StartMat2 cis-1,4-Dichloro-2-butene Protect Benzophenone Imine Protect->LinearInt Protection

Figure 1: Retrosynthetic analysis showing the disconnection of the tetrahydropyridine ring.

Detailed Experimental Protocols

Phase 1: Preparation of the Imine Intermediate

Objective: Protect the primary amine of 3-(aminomethyl)pyridine to facilitate C-alkylation.

Reagents:

  • 3-(Aminomethyl)pyridine (10.0 g, 92.5 mmol)

  • Benzophenone imine (16.8 g, 92.5 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Magnesium sulfate (MgSO4) (anhydrous)

Procedure:

  • Mixing: In a 250 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine in DCM (100 mL).

  • Condensation: Add benzophenone imine (1.0 equiv) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg) if reaction is sluggish, though mixing typically suffices.

  • Stirring: Stir at room temperature for 16 hours. The reaction is driven by equilibrium; adding MgSO4 helps drive it to completion by sequestering water.

  • Workup: Filter off the MgSO4. Concentrate the filtrate under reduced pressure to yield the crude imine (N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine) as a viscous yellow oil.

  • Validation: Confirm disappearance of the primary amine peak via TLC or GC-MS.

Phase 2: Alkylation and Cyclization (The "One-Pot" Synthesis)

Objective: Construct the 1,2,3,6-tetrahydropyridine ring.

Reagents:

  • Crude Imine from Phase 1 (approx. 25 g)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

  • cis-1,4-Dichloro-2-butene (11.6 g, 92.5 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (3M aqueous)

  • Sodium Hydroxide (NaOH) (pellets and 10% solution)

Procedure:

  • Deprotonation: Cool a solution of the crude imine in anhydrous THF (200 mL) to -78°C under an argon atmosphere.

  • Base Addition: Add LDA (1.1 equiv, approx. 51 mL) dropwise over 30 minutes. The solution will turn a deep red/purple color, indicating the formation of the aza-allyl anion. Stir for 45 minutes at -78°C.

  • Alkylation: Dissolve cis-1,4-dichloro-2-butene in THF (20 mL) and add it dropwise to the anion solution. Maintain temperature below -70°C.

    • Critical Note: The cis geometry is essential. Use of trans isomers will fail to cyclize or yield the wrong stereochemistry.

  • Warming: Allow the reaction to warm slowly to -20°C over 2 hours.

  • Hydrolysis & Cyclization: Quench the reaction with 3M HCl (100 mL). This step serves two purposes:

    • Hydrolyzes the benzophenone imine, releasing the free amine.

    • Facilitates the intramolecular nucleophilic attack of the amine on the remaining alkyl chloride to close the ring.

  • Cleavage: Stir the biphasic mixture vigorously at room temperature for 12 hours. The benzophenone byproduct will separate.

  • Extraction (Byproduct Removal): Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove benzophenone. Keep the aqueous layer (contains product).

  • Basification: Cool the aqueous layer on ice and basify to pH >12 using NaOH pellets/solution.

  • Isolation: Extract the free base Anatabine with Dichloromethane (3 x 100 mL). Dry combined organics over Na2SO4 and concentrate to yield the crude brown oil.

Phase 3: Formation of Anatabine Dihydrochloride

Objective: Convert the unstable oil into the stable dihydrochloride crystalline salt.

Reagents:

  • Crude Anatabine Free Base

  • Ethanol (Absolute)

  • HCl in Ethanol (1.25 M) or HCl in Dioxane (4.0 M)

  • Diethyl Ether (Antisolvent)

Procedure:

  • Dissolution: Dissolve the crude anatabine oil (e.g., 5.0 g) in a minimum amount of cold absolute ethanol (approx. 15-20 mL).

  • Acidification: Add HCl/Ethanol solution dropwise with constant stirring.

    • Stoichiometry Check: You require at least 2.2 equivalents of HCl to ensure dihydrochloride formation. Monitor pH until it reaches ~1-2.

  • Precipitation: The solution may become cloudy. If no precipitate forms, slowly add Diethyl Ether (antisolvent) until turbidity persists.

  • Crystallization: Cool the mixture to 4°C overnight.

  • Filtration: Filter the white to off-white hygroscopic crystals under nitrogen (to prevent moisture absorption).

  • Drying: Dry in a vacuum desiccator over P2O5.

Quantitative Data & Quality Control

Table 1: Process Parameters and Expected Yields

StepKey ReagentTempTimeExpected YieldCritical Quality Attribute (CQA)
Imine Formation Benzophenone Imine25°C16 h>95%Absence of primary amine peak (IR/NMR)
Alkylation LDA / cis-butene-78°C2 hN/A (in situ)Maintenance of -78°C to prevent polymerization
Cyclization 3M HCl25°C12 h40-60%Removal of Benzophenone byproduct
Salt Formation HCl/EtOH4°C12 h85-90%Melting Point: 200-205°C (dec)
Analytical Specifications (Anatabine 2HCl)
  • Appearance: White to off-white crystalline powder.

  • 1H NMR (D2O): Distinct signals for the pyridine ring (aromatic region) and the tetrahydropyridine ring (olefinic protons at 5.7-6.0 ppm).

  • HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water + 0.1% TFA).

  • Mass Spectrometry: [M+H]+ = 161.1 (Free base mass).

Safety & Hazards

  • Pyridine Derivatives: Toxic by inhalation, ingestion, and skin contact. Use a fume hood.

  • LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • cis-1,4-Dichloro-2-butene: Potent alkylating agent (potential carcinogen/mutagen). Double-glove and use extreme caution.

References

  • Synthesis of Anatabine

    • Title: Methods of synthesizing anatabine.[1][2][3][4][5][6]

    • Source: US P
    • URL
  • General Synthesis of Tobacco Alkaloids

    • Title: A Practical and Efficient Asymmetric Synthesis of the Tobacco Natural Alkaloids (S)-Anatabine and (S)-Anabasine via an Allylation/Metathesis-based Approach.[5][7]

    • Source: Thieme Connect / Synthesis (2020).
  • Chemical Properties & Handling

    • Title: 1,2,3,6-Tetrahydro-2,3'-bipyridine (An
    • Source: PubChem (NIH).[8]

    • URL:[Link][8]

Sources

Preparation of 1,2,3,6-Tetrahydro-2,3'-bipyridine Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,3,6-Tetrahydro-2,3'-bipyridine, also known as anatabine, is a minor tobacco alkaloid found in plants of the Solanaceae family.[1] It is structurally related to nicotine and has garnered interest in the scientific community for its potential anti-inflammatory and neuroprotective properties.[2][3][4] As a versatile small molecule, it serves as a valuable tool in various in vitro studies, including those investigating cellular signaling pathways and drug discovery.[5] This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine stock solutions for use in cell culture applications, ensuring experimental reproducibility and scientific integrity.

Scientific Principles and Experimental Design

The successful use of any compound in cell-based assays hinges on its proper dissolution and the maintenance of its stability and biological activity. The choice of solvent is paramount and is dictated by the compound's solubility and its potential for cytotoxicity. For 1,2,3,6-Tetrahydro-2,3'-bipyridine, a lipophilic molecule, organic solvents are necessary to achieve high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its relatively low toxicity to cultured cells at low concentrations.[6][7]

The protocol outlined below is designed to be a self-validating system. By starting with a high-concentration stock in a suitable organic solvent and performing serial dilutions, researchers can minimize the final concentration of the solvent in the cell culture medium, thereby reducing the risk of solvent-induced artifacts. Furthermore, understanding the compound's stability with respect to temperature and light is crucial for maintaining its potency throughout the course of an experiment.

Physicochemical Properties of 1,2,3,6-Tetrahydro-2,3'-bipyridine

A thorough understanding of the physicochemical properties of 1,2,3,6-Tetrahydro-2,3'-bipyridine is essential for its effective use in a research setting.

PropertyValueSource
Synonyms (R,S)-Anatabine, (±)-Anatabine[8]
CAS Number 2743-90-0[9]
Molecular Formula C₁₀H₁₂N₂[8]
Molecular Weight 160.22 g/mol [9]
Physical Form Liquid-Oil[10]

Solubility Data

The solubility of 1,2,3,6-Tetrahydro-2,3'-bipyridine in common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes its solubility at room temperature.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 100 mg/mL (approx. 624 mM)Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[9]
Ethanol 50 mg/mL-[8]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.3 mg/mLSparingly soluble. Not recommended for high-concentration stock solutions.[8][11]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in DMSO.

Materials:

  • 1,2,3,6-Tetrahydro-2,3'-bipyridine (as free base)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of 1,2,3,6-Tetrahydro-2,3'-bipyridine. For example, to prepare 1 mL of a 100 mM stock solution, weigh 16.02 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[9]

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for stringent applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9]

Workflow for Stock Solution Preparation

G cluster_prep Protocol 1: Stock Solution Preparation weigh Weigh 16.02 mg of 1,2,3,6-Tetrahydro-2,3'-bipyridine add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate if necessary (5-10 min) vortex->sonicate If not fully dissolved sterilize Sterile filter (0.22 µm PTFE) vortex->sterilize sonicate->sterilize aliquot Aliquot into amber tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 100 mM stock solution.

Protocol 2: Preparation of Working Solutions

This protocol details the preparation of intermediate and final working solutions for cell culture experiments. The key objective is to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically ≤ 0.5%.[12]

Materials:

  • 100 mM stock solution of 1,2,3,6-Tetrahydro-2,3'-bipyridine in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in sterile complete cell culture medium (e.g., 10 µL of 100 mM stock + 90 µL of medium).

  • Final Working Solution: Prepare the final working solution by diluting the intermediate stock into the final volume of cell culture medium. For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 10 µL of the 10 mM intermediate stock to 990 µL of medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells. For the example above, the vehicle control would be 0.1% DMSO in the final culture volume.

Serial Dilution Strategy

G stock 100 mM Stock in DMSO intermediate 10 mM Intermediate in Culture Medium stock->intermediate 1:10 Dilution final 100 µM Final in Culture Medium intermediate->final 1:100 Dilution

Sources

Application Note: Targeted Extraction and Isolation of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) from Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , is a minor pyridine alkaloid found primarily in Nicotiana tabacum (commercial tobacco) and Nicotiana glauca (Tree Tobacco), with trace amounts in edible Solanaceae (peppers, aubergines). Unlike its structural isomer anabasine or the major alkaloid nicotine, anatabine possesses distinct pharmacological properties, specifically the inhibition of NF-κB activation and STAT3 phosphorylation, making it a high-value target for anti-inflammatory and neurodegenerative disease research (Alzheimer’s, Hashimoto’s thyroiditis).

The Extraction Challenge

Extracting anatabine is a "needle in a haystack" problem. In N. tabacum, nicotine constitutes >90% of the total alkaloid fraction, while anatabine represents only ~2-4%.[1] Furthermore, anatabine is isobaric (same mass, different structure) with anabasine and chemically fragile due to its tetrahydropyridine double bond, which is susceptible to oxidation.

This protocol departs from standard "total alkaloid" extractions. It prioritizes fractional enrichment and chromatographic resolution to isolate high-purity anatabine while excluding the toxicologically distinct anabasine and the overwhelming nicotine load.

Pre-Analytical Considerations & Biosafety

Source Material Selection
  • Primary Source: Nicotiana tabacum (Cured leaves). Curing reduces water content and concentrates alkaloids.

  • Alternative Source: Nicotiana glauca.[2][3][4] WARNING: While N. glauca is alkaloid-rich, its primary alkaloid is anabasine (>90%), not anatabine. Using N. glauca requires difficult isomer separation. N. tabacum is preferred for anatabine recovery.

Chemical Stability & Storage
  • Oxidation Risk: The double bond in the tetrahydropyridine ring is reactive. All solvents must be degassed.

  • Photosensitivity: Perform final purification steps under low light or using amber glassware.

  • Safety: Nicotine is a potent neurotoxin (LD50 ~0.5-1.0 mg/kg). All steps involving the "crude alkaloid fraction" require full PPE (respirator, double nitrile gloves) and a fume hood.

Core Protocol: Acid-Base Liquid-Liquid Extraction (LLE)

This workflow utilizes the pH-dependent solubility of alkaloids.[5] We first protonate them (acidic pH) to make them water-soluble and remove non-polar fats, then deprotonate them (basic pH) to extract them into organic solvent.

Reagents Required[1][6][7][8]
  • Extraction Solvent: Methanol (MeOH) / 0.5 M H₂SO₄ (80:20 v/v).

  • Defatting Solvent: n-Hexane (HPLC Grade).

  • Basifying Agent: 40% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Recovery Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

Step-by-Step Methodology
Phase 1: Maceration and Protonation
  • Grinding: Pulverize dried N. tabacum leaves to a fine powder (< 0.5 mm) to maximize surface area.

  • Digestion: Suspend 100g of powder in 1L of Extraction Solvent (MeOH/H₂SO₄).

    • Rationale: Acid ensures alkaloids exist as non-volatile salts (sulfates), preventing loss during processing. Methanol penetrates the plant cell wall.

  • Agitation: Sonicate for 30 mins at 30°C, then stir overnight.

  • Filtration: Filter through Celite 545 to remove biomass. Collect the filtrate.

Phase 2: Defatting (Critical for Purity)
  • Evaporation: Remove Methanol using a rotary evaporator at 40°C. Do not evaporate to dryness ; leave the aqueous acidic residue.

  • Lipid Removal: Transfer aqueous residue to a separatory funnel. Add 300 mL n-Hexane . Shake vigorously and vent.

  • Separation: Discard the top (Hexane) layer. The alkaloids remain in the bottom (Aqueous) layer.

    • QC Point: This removes waxes, chlorophyll, and tar that would ruin chromatography columns later. Repeat hexane wash 2x.

Phase 3: Basification and Free Base Recovery
  • pH Adjustment: Cool the aqueous layer on ice. Slowly add 40% NaOH dropwise until pH reaches 12-13 .

    • Mechanism:[6][7][8] The pKa of the pyrrolidine/piperidine nitrogen is ~8-9. We must exceed this by >2 units to ensure 99.9% of alkaloids are in the uncharged (free base) hydrophobic form.

  • Organic Extraction: Add 300 mL DCM . Shake gently to avoid emulsions.

  • Collection: Collect the bottom (DCM) layer. Repeat extraction 3x.

  • Drying: Dry combined DCM layers over Anhydrous Sodium Sulfate (Na₂SO₄). Filter and evaporate to yield the Crude Alkaloid Fraction (CAF) .

Purification: Chromatographic Isolation

The CAF contains ~90% Nicotine, ~4% Anatabine, ~2% Anabasine, and others.[9] We must separate Anatabine from the massive Nicotine peak.

Workflow Visualization

ExtractionWorkflow RawMat Raw Plant Material (N. tabacum) AcidExt Acid Extraction (MeOH + H2SO4) RawMat->AcidExt Defat Defatting (Hexane Wash) AcidExt->Defat Aqueous Phase Basify Basification (pH > 12, NaOH) Defat->Basify Aqueous Phase LLE LLE Extraction (Dichloromethane) Basify->LLE Crude Crude Alkaloid Fraction (90% Nicotine / 4% Anatabine) LLE->Crude Organic Phase Flash Flash Chromatography (Amino-Silica) Crude->Flash Enrichment Prep Prep-HPLC (C18 / HILIC) Flash->Prep Polishing Final Pure Anatabine (>98%) Prep->Final

Caption: Figure 1.[10] Preparative workflow for the isolation of Anatabine, emphasizing the critical defatting and chromatographic enrichment stages.

Step 1: Flash Chromatography (Enrichment)

Standard silica is too acidic and causes peak tailing for alkaloids. Use Amine-functionalized Silica or treat standard silica with 1% Triethylamine (TEA).

  • Stationary Phase: Spherical Silica (20-40 µm).

  • Mobile Phase: Gradient of DCM (A) and Methanol + 1% NH₄OH (B).

  • Gradient: 0-5% B over 20 CV (Column Volumes).

  • Result: Nicotine elutes first. Anatabine and Anabasine elute later. Collect the "Minor Alkaloid" tail fractions.

Step 2: Preparative HPLC (Polishing)

To separate Anatabine from Anabasine (isobaric), high-efficiency HPLC is required.

ParameterCondition
Column Phenomenex Luna C18(2) or Waters XBridge C18 (Prep Scale, 5µm)
Mobile Phase A 20mM Ammonium Formate (pH 8.5 adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 15-20 mL/min (depending on column ID)
Gradient Isocratic 10% B for 5 min, then 10-40% B over 25 min.
Detection UV @ 260 nm (Pyridine ring absorption)

Separation Logic: At pH 8.5, the secondary amines are partially deprotonated. The subtle hydrophobicity difference between the piperidine ring (Anabasine) and the tetrahydropyridine ring (Anatabine) allows resolution. Anatabine typically elutes before Anabasine on C18 at high pH.

Analytical Validation (QC)

Before biological application, the isolate must be validated.

HPLC-UV/MS Method
  • Column: Waters XBridge C18 (4.6 x 150mm, 3.5µm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 10) / Methanol (40:60 Isocratic).

  • Retention Order: Nicotine < Anatabine < Anabasine.

  • Mass Spec: Monitor m/z 161.1 (M+H).

    • Differentiation: Anatabine (m/z 161) vs Anabasine (m/z 163) vs Nicotine (m/z 163).

    • Note: Anatabine is 2 Da lighter than Anabasine due to the double bond.

Structural Confirmation (NMR)

1H-NMR is definitive.

  • Diagnostic Signal: The olefinic proton in the tetrahydropyridine ring of Anatabine appears as a multiplet around 5.8 - 6.0 ppm . This signal is absent in Nicotine and Anabasine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsions during LLE Plant saponins or vigorous shaking.Add brine (sat. NaCl) to aqueous phase; filter through Celite; centrifuge.
Low Yield Incomplete basification.Ensure aqueous phase pH > 12 before DCM extraction.
Peak Tailing Interaction with silanol groups.Add 0.1% Triethylamine (TEA) or Ammonia to mobile phases. Use "End-capped" columns.
Brown/Dark Product Oxidation of pyrrole/pyridine rings.Perform extraction under Nitrogen atmosphere. Store at -20°C in amber vials.

References

  • Leffingwell, J. C. (1999). Leaf Chemistry: Basic Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Leffingwell Reports. Link

  • Jacob, P., et al. (1999). Minor Tobacco Alkaloids as Biomarkers for Tobacco Use: Comparison of Users of Cigarettes, Smokeless Tobacco, Cigars, and Pipes. American Journal of Public Health. Link

  • Paris, D., et al. (2013). Anatabine ameliorates Alzheimer's amyloid-β pathology following chronic administration in mice. European Journal of Pharmacology. Link

  • Lisko, J. G., et al. (2013).[3][11] Chemical Composition and Evaluation of Nicotiana alkaloids in Tobacco Products. Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2014). Separation of Nicotine and Tobacco Related Alkaloids by HILIC. Application Note 20739. Link

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for Novel Nicotinic Acetylcholine Receptor Agonists in Mice

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Authored by: Senior Application Scientist, Preclinical Development
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for novel compounds in mice, with a specific focus on this compound, a tetrahydropyridine derivative with potential activity at nicotinic acetylcholine receptors (nAChRs). Due to the limited public data on this specific compound, this guide emphasizes the foundational principles and methodologies required to determine safe and effective dosing regimens for exploratory in vivo studies. We will cover critical aspects from compound characterization and vehicle selection to the design of dose-response and tolerability studies, ensuring scientific integrity and ethical considerations are at the forefront of experimental design.

Introduction: The Scientific Rationale

1,2,3,6-Tetrahydro-2,3'-bipyridine is a minor tobacco alkaloid, also known as (R,S)-Anatabine, found in plants of the Solanaceae family.[1][2] Its structure belongs to the tetrahydropyridine class of compounds, a moiety present in many biologically active systems.[3] The dihydrochloride salt form is intended to improve solubility for research applications. Given its structural similarity to nicotine and other nicotinic agonists, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels found throughout the central and peripheral nervous systems, involved in a wide range of physiological processes.[4] They are composed of various subunit combinations (e.g., α4β2, α7), each with distinct pharmacological properties and anatomical distribution.[4] Agonists of nAChRs are of significant interest for their potential therapeutic applications in nicotine dependence, pain management, and neurodegenerative diseases.[5]

Before any meaningful in vivo efficacy studies can be conducted with a novel compound like this compound, a thorough understanding of its in vivo pharmacology and safety profile is paramount. This guide provides the strategic and tactical framework for generating these crucial initial data.

Pre-Dosing & Formulation Development: The Foundation of a Successful Study

The journey to an effective in vivo study begins long before the first dose is administered. Careful consideration of the compound's physicochemical properties and the selection of an appropriate vehicle are critical for ensuring accurate and reproducible results.

Compound Characterization & Purity

It is essential to begin with a well-characterized compound. The purity of this compound should be confirmed via analytical methods such as HPLC or LC-MS. Impurities could have their own biological effects, confounding the interpretation of study results.

Vehicle Selection: A Critical Choice

The vehicle, or solvent system, used to deliver the drug is not merely an inert carrier. It can significantly impact the drug's solubility, stability, bioavailability, and even exert its own physiological effects.[6][7] The choice of vehicle must be empirically determined and justified.

Common Vehicles for In Vivo Mouse Studies:

Vehicle TypeExamplesSuitability & Considerations
Aqueous Solutions Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds like dihydrochloride salts. Saline and PBS are isotonic, minimizing irritation at the injection site.[8]
Aqueous Suspensions Carboxymethyl cellulose (CMC), MethylcelluloseUsed for compounds with low water solubility. Requires careful preparation to ensure uniform particle size and prevent settling.
Organic Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), EthanolUsed to dissolve lipophilic compounds. Must be used at low concentrations due to potential toxicity.[8][9] For example, DMSO is often kept below 10% of the final injection volume.
Oil-Based Vehicles Corn oil, Sesame oilSuitable for highly lipophilic compounds, typically for oral or subcutaneous administration. Not suitable for intravenous injection.[7][8]

Protocol for Vehicle Screening:

  • Attempt to dissolve this compound in 0.9% sterile saline at the highest desired concentration.

  • If solubility is insufficient, consider a small percentage of a co-solvent like DMSO (e.g., 5-10% DMSO in saline).

  • Visually inspect the solution for clarity and precipitation.

  • Ensure the final formulation's pH is within a physiologically tolerable range (typically 5-9) to avoid injection site irritation.[10]

  • Once a suitable vehicle is identified, a vehicle-only control group must be included in all in vivo experiments to account for any effects of the vehicle itself.[6]

Designing the In Vivo Study: A Stepwise Approach

A logical, stepwise approach to in vivo dosing studies is essential for generating high-quality, interpretable data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Phase 1: Acute Tolerability & Dose Range Finding

The initial goal is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are well-tolerated and can be used for subsequent efficacy studies.

Experimental Design:

  • Animals: Use a standard inbred mouse strain (e.g., C57BL/6J) of a single sex (e.g., males) to reduce variability initially.

  • Group Size: Small group sizes (n=3-5 mice per group) are typically sufficient for this phase.

  • Dosing: Administer single doses of the compound via the intended route of administration (e.g., subcutaneous or intraperitoneal).

  • Dose Selection: A dose-escalation design is common. Start with a low dose (e.g., 1 mg/kg) and increase by a set factor (e.g., 3-fold or half-log intervals) in subsequent groups (e.g., 1, 3, 10, 30 mg/kg). This approach is more efficient than using equally spaced doses on a linear scale.[12]

  • Monitoring: Closely monitor the animals for a defined period (e.g., 4-24 hours) post-dosing for any signs of toxicity. This includes changes in posture, activity, breathing, and any signs of seizures or distress. Body weight should be recorded daily for several days.

Phase 2: Dose-Response Relationship

Once a tolerated dose range is established, the next step is to characterize the dose-response relationship for a relevant pharmacological endpoint. For a nAChR agonist, this could be an assessment of antinociception, changes in locomotor activity, or hypothermia.[5]

Experimental Design:

  • Doses: Select 3-5 doses within the tolerated range identified in Phase 1, plus a vehicle control group.

  • Endpoint Measurement: Measure the selected pharmacological endpoint at a predetermined time point after drug administration.

  • Data Analysis: Plot the response as a function of the dose to generate a dose-response curve. This will help identify the ED50 (the dose that produces 50% of the maximal effect).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Workflow for a Dose-Response Study";

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for establishing in vivo dosing guidelines.

dot graph TD { subgraph "Phase 1: Formulation & Tolerability" A[Compound Characterization] --> B[Vehicle Solubility Screening]; B --> C[Acute Dose Escalation Study]; C --> D[Determine Maximum Tolerated Dose (MTD)]; end

} caption="Overall Workflow for In Vivo Dosing Guideline Establishment";

Detailed Protocols

Protocol: Preparation of Dosing Solution

This protocol assumes a target concentration of 1 mg/mL in 0.9% saline.

  • Calculation: For a 10 mL solution, weigh out 10 mg of this compound.

  • Dissolution: Add the compound to a sterile 15 mL conical tube. Add 9 mL of sterile 0.9% saline.

  • Mixing: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gentle warming or brief sonication may be attempted.

  • Final Volume: Adjust the final volume to 10 mL with sterile saline.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Labeling: Clearly label the tube with the compound name, concentration, vehicle, and date of preparation.[11]

Protocol: Subcutaneous (s.c.) Administration in Mice
  • Animal Handling: Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the solution concentration (e.g., for a 25g mouse and a 10 mg/kg dose of a 1 mg/mL solution, the injection volume would be 0.25 mL).

  • Injection Site: Lift a fold of skin over the upper back to create a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Administration: Gently depress the syringe plunger to deliver the dose.

  • Withdrawal: Withdraw the needle and gently pinch the injection site for a moment to prevent leakage.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.[13]

Conclusion and Future Directions

Establishing a safe and effective dosing regimen is a non-negotiable first step in the preclinical evaluation of any new chemical entity. For a novel compound like this compound, where public data is scarce, a systematic and rigorous approach is essential. The methodologies outlined in this guide, from vehicle selection to dose-escalation and dose-response studies, provide a robust framework for generating the foundational data needed to advance a compound through the preclinical pipeline. The results of these initial studies will inform the design of more complex efficacy models and long-term safety assessments, ultimately contributing to the development of new and improved therapeutics.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Wang, Y., & Wang, J. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering, 3(12), 3298–3306. Retrieved from [Link]

  • Hendrickx, J., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0193223. Retrieved from [Link]

  • Wang, Y., & Wang, J. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. Retrieved from [Link]

  • Kohli, K., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6431–6433. Retrieved from [Link]

  • Kohli, K., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6431-6433. Retrieved from [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse? Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • O'Connell, M. A., & Haaland, P. D. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship. Retrieved from [Link]

  • Gao, H., et al. (2015). Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts. Clinical Cancer Research, 21(17), 3897-3904. Retrieved from [Link]

  • O'Quigley, J. (n.d.). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 26(6), 499-521. Retrieved from [Link]

  • Henderson, V. C., et al. (2013). A systematic review of preclinical guidelines. Journal of Clinical Epidemiology, 66(8), 837-843. Retrieved from [Link]

  • Toyohara, J., & Hashimoto, K. (2010). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Medicinal Chemistry, 17(19), 2036-2053. Retrieved from [Link]

  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link]

  • Gladyshev, V. N., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease, 14(6), 1990-2001. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1,2,3,6-Tetrahydro-2,3'-bipyridine. Retrieved from [Link]

  • Kaczor, A. A., & Matosiuk, D. (2002). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 9(1), 35-50. Retrieved from [Link]

  • Bagdas, D., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 1297. Retrieved from [Link]

  • PMDA. (n.d.). 5. Summary of Nonclinical Pharmacology and - Toxicology Section of the Application. Retrieved from [Link]

  • Kulkarni, P. M., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 114-127. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • Akinola, L. T., et al. (2017). Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice. Psychopharmacology, 234(15), 2337-2348. Retrieved from [Link]

  • Altaf, M., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives. Cancers, 11(4), 474. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Retrieved from [Link]

  • Altaf, M., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives. Cancers, 11(4), 474. Retrieved from [Link]

  • Zaware, N., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(9), 5981-6001. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Tobacco Alkaloids, Including 1,2,3,6-Tetrahydro-2,3'-bipyridine, in Tobacco Leaf by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Comprehensive Alkaloid Profiling

Tobacco (genus Nicotiana) produces a complex mixture of nitrogen-containing secondary metabolites known as alkaloids. While nicotine is the most abundant and well-known, accounting for approximately 95% of the total alkaloid content, dozens of minor alkaloids are also present.[1] These minor alkaloids, including nornicotine, anabasine, anatabine, and myosmine, are significant as they contribute to the overall pharmacological and toxicological profile of tobacco products and are precursors to carcinogenic tobacco-specific N'-nitrosamines (TSNAs).[2][3] Therefore, accurate and sensitive quantification of both major and minor alkaloids is critical for researchers, product developers, and regulatory bodies.

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous quantification of key tobacco alkaloids. We place a special emphasis on providing a methodological framework for the analysis of less-commonly studied alkaloids, such as 1,2,3,6-Tetrahydro-2,3'-bipyridine , a structural isomer of anatabine.[4] The methodologies described herein are designed for researchers in tobacco science, analytical chemistry, and drug development, providing a comprehensive guide from sample preparation to data analysis.

The choice of GC-MS is predicated on its superior selectivity and sensitivity compared to other techniques like GC with Flame Ionization Detection (FID) or Nitrogen-Phosphorus Detection (NPD).[2][5] The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is crucial when dealing with complex matrices like tobacco.

Principle of the Method: From Extraction to Detection

The analytical workflow is based on a solvent extraction of alkaloids from a homogenized tobacco matrix, followed by direct analysis using a GC-MS system. The core principles are:

  • Sample Preparation: A weighed amount of tobacco is basified to ensure the alkaloids are in their free-base form, which enhances their solubility in organic solvents. Extraction is then performed using a suitable organic solvent mixture. An internal standard is added at the beginning of the process to correct for variations in extraction efficiency and instrument response.

  • Gas Chromatography (GC): The extract is injected into the GC, where the volatile and semi-volatile alkaloids are separated based on their boiling points and interaction with the stationary phase of the GC column. A non-polar or mid-polarity column is typically chosen for this separation.[6]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source, where they are ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole). The detector can operate in two modes:

    • Full Scan Mode: Acquires a full mass spectrum, which is excellent for identifying unknown compounds by matching the spectrum to a library (e.g., NIST).

    • Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific ions characteristic of the target analytes. This mode significantly increases sensitivity and selectivity for quantitative analysis.

Materials and Instrumentation

Reagents and Standards
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), n-Hexane, all HPLC or GC-grade.

  • Reagents: Sodium hydroxide (NaOH), Anhydrous sodium sulfate.

  • Analytical Standards: Nicotine, Nornicotine, Anabasine, Anatabine, Myosmine, Cotinine, 2,3'-Bipyridyl (Isonicoteine), and 1,2,3,6-Tetrahydro-2,3'-bipyridine. (Purity >95%).

  • Internal Standards (IS): Nicotine-d3 or Quinoline. Isotopically labeled standards are preferred for their similar chemical behavior to the analyte.

Instrumentation and Consumables
  • GC-MS System: A system equipped with an autosampler, such as an Agilent 7890A GC coupled to a 5975C MS detector, or equivalent.[7]

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][8] These columns provide excellent separation for the wide range of tobacco alkaloids.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Extraction Vessels: 15 mL or 50 mL polypropylene centrifuge tubes.

  • Filtration: 0.45 µm syringe filters (PTFE).

  • General Lab Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analytical standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Stock Solution: Prepare a mixed alkaloid stock solution by combining appropriate volumes of the primary stocks.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the extraction solvent (e.g., DCM:MeOH 4:1 v/v). A typical calibration range might be 0.1 µg/mL to 50 µg/mL. Each calibration standard must contain the internal standard at a constant concentration (e.g., 5 µg/mL).

Sample Preparation Protocol

This protocol is a robust starting point for dried, ground tobacco leaf.

  • Weighing: Accurately weigh approximately 300 mg (± 0.1 mg) of the homogenized tobacco sample into a 15 mL centrifuge tube.[9]

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the internal standard stock solution to the tube.

  • Basification: Add 2 mL of 5% (w/v) aqueous sodium hydroxide solution.[9] Vortex for 30 seconds to thoroughly mix. Allow the sample to stand for 15 minutes to ensure complete conversion of alkaloid salts to their free-base form.

  • Extraction: Add 10 mL of the extraction solvent (Dichloromethane:Methanol, 4:1 v/v).[9]

  • Agitation: Cap the tube tightly and vortex at high speed for 40 minutes.[9] Alternatively, use a mechanical shaker.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the aqueous and solid phases.

  • Analysis: Carefully transfer the organic supernatant (bottom layer) into a clean vial. If particulates are present, filter the extract through a 0.45 µm syringe filter directly into a GC autosampler vial.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 300 mg Tobacco add_is 2. Add Internal Standard weigh->add_is basify 3. Add 2 mL 5% NaOH (Vortex & Wait 15 min) add_is->basify extract 4. Add 10 mL DCM:MeOH (4:1) (Vortex 40 min) basify->extract centrifuge 5. Centrifuge (4000 rpm, 10 min) extract->centrifuge transfer 6. Transfer Organic Layer to Vial centrifuge->transfer inject 7. Inject 1 µL into GC-MS transfer->inject separate 8. GC Separation (DB-5MS Column) inject->separate detect 9. MS Detection (Scan or SIM Mode) separate->detect integrate 10. Peak Integration detect->integrate calibrate 11. Calibration Curve Generation integrate->calibrate quantify 12. Quantify Analytes calibrate->quantify report 13. Report Results (µg/g) quantify->report

Caption: Workflow for GC-MS analysis of tobacco alkaloids.

Instrumental Parameters & Data

GC-MS Method Parameters

The following table provides a robust starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Value Rationale
GC System Agilent 7890A or equivalentStandard, reliable platform for routine analysis.
Injector Split/Splitless
Injector Temp 250 °CEnsures rapid volatilization of all target alkaloids without thermal degradation.[8]
Injection Mode Splitless (for high sensitivity) or Split (10:1 for major alkaloids)Splitless mode is ideal for trace-level minor alkaloids. A split injection prevents detector saturation for high-concentration analytes like nicotine.[9]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.[7][8]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA (5%-phenyl)-methylpolysiloxane phase provides excellent resolving power for the range of alkaloid polarities based on the "like dissolves like" principle.[6][8]
Oven Program Initial: 80 °C, hold 1 minRamp 1: 20 °C/min to 200 °CRamp 2: 50 °C/min to 300 °C, hold 8 min[9]The initial temperature allows for good focusing of early-eluting compounds. The ramps are designed to separate a range of compounds with varying boiling points in a reasonable runtime. The final hold ensures all compounds are eluted.
MS System Agilent 5975C or equivalentA standard quadrupole mass spectrometer suitable for this application.
MS Source Temp 230 °COptimal temperature for efficient ionization while minimizing thermal degradation in the source.[2][8]
MS Quad Temp 150 °CMaintains stable performance of the mass analyzer.[2][8]
Ionization Energy 70 eVStandard EI energy that produces reproducible fragmentation patterns for library matching.[9][10]
Acquisition Mode Scan (m/z 40-400) and/or SIMFull scan is used for initial method development and qualitative confirmation. SIM is used for routine quantitative analysis to achieve lower detection limits.
Target Ions for SIM Analysis

For high-sensitivity quantification, Selected Ion Monitoring (SIM) is the preferred mode. The table below lists suggested quantification and qualifier ions for the target alkaloids. The most abundant, unique ion should be used for quantification.

Compound Retention Time (min) (Approx.)Quantification Ion (m/z) Qualifier Ion(s) (m/z)
Myosmine~8.5146118, 91
Nornicotine~9.214880, 119
Anabasine~9.816284, 133
Anatabine~10.1160131, 105
1,2,3,6-Tetrahydro-2,3'-bipyridine ~10.2160 105, 131
Nicotine~10.516284, 133
2,3'-Bipyridyl (Isonicoteine)~11.5156129, 102
Cotinine~12.317698, 118
Quinoline (IS)~9.5129102, 76

Note on 1,2,3,6-Tetrahydro-2,3'-bipyridine: This compound is a structural isomer of anatabine, and they share the same molecular weight (160.22 g/mol ).[11] As such, they are expected to have similar fragmentation patterns and may co-elute or be closely eluted. Chromatographic separation is critical. The provided GC program should be optimized to ensure baseline separation between these two peaks for accurate quantification. The mass spectrum for 1,2,3,6-Tetrahydro-2,3'-bipyridine shows characteristic ions at m/z 160 and 105.[11]

Method Validation and Performance

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: The method should demonstrate linearity over the expected concentration range of the analytes in the samples. A coefficient of determination (R²) > 0.995 is typically required.

  • Accuracy: Determined by spike-recovery experiments on a blank matrix (e.g., tomato leaf, which is in the same plant family but lacks tobacco alkaloids).[2] Recoveries should be within 80-120%.

  • Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For minor alkaloids, LOQs in the range of 0.05 - 0.2 µg/g are achievable with this method.[2]

Validation Parameter Typical Acceptance Criteria
Linearity (R²)> 0.995
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
LOD (Signal-to-Noise)~3:1
LOQ (Signal-to-Noise)~10:1

Conclusion

This application note details a comprehensive and robust GC-MS method for the quantitative analysis of major and minor alkaloids in tobacco. The provided protocols for sample preparation and instrumental analysis are designed to be a reliable starting point for researchers. The successful implementation of this method, particularly the chromatographic separation of isomers like anatabine and 1,2,3,6-Tetrahydro-2,3'-bipyridine, will enable more accurate and complete profiling of tobacco alkaloids. This, in turn, supports advanced research, product development, and informed regulatory decision-making in the field of tobacco science.

References

  • Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Analytical Chemistry, 85(6), 3380–3384. [Link]

  • PubMed. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. National Center for Biotechnology Information. [Link]

  • Şpaiuc, D., Şpac, A., Agoroaei, L., & Butnaru, E. (2014). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia Journal, 62(5), 982-988. [Link]

  • ResearchGate. (2009). Determination of tobacco alkaloids by gas chromatography–mass spectrometry using cloud point extraction as a preconcentration step. [Link]

  • Siddiqui, H. L., et al. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 6(3), 263-267. [Link]

  • PubChem. (n.d.). (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. National Center for Biotechnology Information. [Link]

  • Zbancioc, G., Drochioiu, G., & Mangalagiu, I. I. (2012). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS ANALYSIS. PART 2: THE TOBACCO AND SMOKING. International Journal of Criminal Investigation, 2(4), 251-257. [Link]

  • Zbancioc, G., et al. (2012). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. [Link]

  • Lisko, J. G., et al. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. National Center for Biotechnology Information. [Link]

  • Spaiuc, D., et al. (2012). [Development and validation of a GC-MS method for determination of nicotine in tobacco]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 116(2), 611-616. [Link]

  • Bianchi, I., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]

  • ResearchGate. (2011). Analysis of alkaloids in tobacco by gas chromatography-mass spectrometry. [Link]

  • NIST. (n.d.). 1,2,3,6-Tetrahydropyridine. NIST WebBook. [Link]

  • Zhang, Y., et al. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. MDPI. [Link]

  • Chemsrc. (n.d.). 1,2,3,6-Tetrahydro-2,3'-bipyridine. [Link]

Sources

Handling hygroscopic 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling & Stabilization of Hygroscopic 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride

Executive Summary

1,2,3,6-Tetrahydro-2,3'-bipyridine (commonly known as Anatabine ) is a minor tobacco alkaloid and a potent agonist for


 and 

nicotinic acetylcholine receptors (nAChRs).[1] While the free base is an oily liquid prone to oxidation, the dihydrochloride (2HCl) salt is the preferred solid form for research due to its improved chemical stability.

However, the 2HCl salt presents a dual challenge:

  • Extreme Hygroscopicity: The salt lattice avidly absorbs atmospheric moisture, leading to "deliquescence" (turning into a liquid/goo) and gross errors in stoichiometric calculations.

  • Oxidative Instability: The tetrahydropyridine ring contains a double bond susceptible to dehydrogenation, reverting to the fully aromatic 2,3'-bipyridine.

This guide details a "Dry Chain" protocol to ensure the integrity of this compound from storage to solubilization, guaranteeing experimental reproducibility.

Material Science & Properties

Understanding the physical chemistry of the compound is the first step to proper handling.

PropertySpecificationCritical Implication
Compound Name This compoundStoichiometry: MW changes with hydration.
MW (Free Base) 160.22 g/mol Reference mass for molarity.[2]
MW (Anhydrous 2HCl) ~233.14 g/mol Target MW for weighing (theoretical).
Physical State White to off-white crystalline solidIf yellow/brown, oxidation has occurred.
Hygroscopicity High (Deliquescent) Absorbs water >10% w/w within minutes at >50% RH.
Solubility Water (>50 mg/mL), DMSO, EthanolAqueous solutions degrade faster than DMSO stocks.
pKa ~3.0 (Pyridine), ~9.5 (Sec. Amine)The 2HCl salt is acidic; buffers must account for this.

Core Protocol: The "Dry Chain" Storage System

The integrity of the salt depends on maintaining a barrier against moisture and oxygen.

A. Primary Storage (Long-Term)
  • Temperature: Store at -20°C .

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Sealing: Parafilm is insufficient alone. Use the "Double-Vial Method" :

    • Place the primary vial containing the salt inside a larger secondary jar containing a layer of Indicating Silica Gel or Molecular Sieves (4Å) at the bottom.

    • Flush the secondary jar with Argon (heavier than air, displaces oxygen better than Nitrogen) before sealing.

B. The Equilibration Rule (CRITICAL)
  • Never open a cold vial.

  • Protocol: Remove the secondary jar from the freezer and place it in a desiccator at room temperature (RT) for at least 60 minutes .

  • Why? Opening a -20°C vial in humid lab air causes immediate condensation inside the vial and on the salt crystals. This water initiates hydrolysis and makes accurate weighing impossible.

Protocol: Precision Weighing (The Difference Method)

Standard weighing (adding powder to a boat) fails with hygroscopic salts because the sample gains weight while you are watching the balance readout. Use the Difference Method .

Equipment:

  • Analytical Balance (0.01 mg readability).

  • Weighing Bottle (glass with a ground-glass stopper).

  • Glove Bag or Desiccator (optional but recommended).

Step-by-Step:

  • Preparation: Ensure the salt has equilibrated to RT inside its desiccated secondary container.

  • Tare: Place an empty weighing bottle (with lid) on the balance. Tare to zero.

  • Transfer: Quickly transfer an approximate amount of salt (e.g., 10 mg) into the weighing bottle. Close the lid immediately.

  • Initial Weighing (

    
    ):  Weigh the closed bottle containing the salt. Record this mass.
    
  • Dispense: Take the bottle to your formulation vessel (e.g., volumetric flask). Open the bottle, tap the salt into the flask, and immediately close the bottle.

  • Final Weighing (

    
    ):  Return the closed bottle (now with less salt) to the balance. Record the mass.
    
  • Calculation:

    
    
    This method eliminates error from moisture absorption during the reading time, as the salt is only exposed for the split second of transfer.
    

Solubilization & Stock Preparation

Once in solution, the hygroscopicity issue vanishes, but chemical stability becomes the priority.

A. Solvent Choice
  • DMSO (Dimethyl Sulfoxide): Preferred for Stock Solutions (10–50 mM) .

    • Pros: Excellent solubility, bacteriostatic, freezes at high temp (easy to handle).

    • Cons: Hygroscopic (use fresh, anhydrous DMSO).

  • Water/PBS: Use only for Working Solutions (immediate use) .

    • Risk:[3][4] Aqueous solutions of anatabine are prone to oxidation and hydrolysis over time.

B. Formulation Workflow
  • Calculate Molarity: Use the Anhydrous MW (233.14) for the initial calculation, but assume the salt contains ~5-10% water by weight if it has been opened previously.

    • Pro-Tip: Aim for a slightly higher concentration (e.g., 11 mM) and adjust later, or use qNMR for exact concentration (see Section 6).

  • Dissolution: Add the solvent to the powder. Vortex vigorously. The 2HCl salt should dissolve instantly.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in light-proof microtubes.

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C .

    • Shelf Life: 6 months at -80°C. 1 month at -20°C. Do not refreeze.

Quality Control & Validation (Self-Validating System)

How do you know your 10 mM solution is actually 10 mM if the salt absorbed water?

Method A: Quantitative NMR (qNMR) - The Gold Standard

If precise stoichiometry is critical (e.g., for


 determination), you cannot rely on gravimetric weighing alone.
  • Dissolve a sample in

    
     or 
    
    
    
    .
  • Add a certified internal standard (e.g., Maleic Acid or TMSP ) at a known concentration.

  • Compare the integration of the Anatabine vinyl protons (tetrahydropyridine ring) to the standard.

  • Calculate the Effective Molecular Weight (

    
    )  including the water weight.
    
Method B: UV-Vis Spectroscopy
  • Anatabine has a characteristic absorbance maximum at

    
     .
    
  • Use the extinction coefficient (if known from a certified reference standard) to verify concentration.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision paths for handling this compound to prevent degradation.

AnatabineHandling Start Start: Anatabine 2HCl Salt Storage Storage: -20°C (Desiccated + Argon) Start->Storage Equilibrate Equilibration: Warm to RT (60 mins) in Desiccator Storage->Equilibrate Required OpenVial Open Vial Equilibrate->OpenVial CheckState Visual Check: Is it free-flowing? OpenVial->CheckState Weighing Weighing: Difference Method (Closed Bottle) CheckState->Weighing Yes (Powder) FailState STOP: Salt is Hydrated/Goo Stoichiometry is invalid CheckState->FailState No (Clumpy/Wet) Solvent Solubilization: Anhydrous DMSO (Stock) or Degassed Water (Working) Weighing->Solvent QC Validation (qNMR): Determine Exact Conc. Solvent->QC End Experimental Use QC->End Ready for Assay Rescue Rescue Protocol: Dissolve entire vial and Validate Conc. via qNMR FailState->Rescue Recovery Rescue->QC

Figure 1: Decision matrix for handling hygroscopic Anatabine 2HCl. Note the "Rescue Protocol" path for hydrated salts.

References

  • Cayman Chemical. (R,S)-Anatabine Product Information & Safety Data Sheet. Retrieved from

  • MedChemExpress. (R,S)-Anatabine Datasheet and Storage Protocols. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11388: Anatabine. Retrieved from

  • Alijevic, O., et al. (2020). Differentiating the neuropharmacological properties of nicotinic acetylcholine receptor-activating alkaloids. Frontiers in Pharmacology.[1] Retrieved from

  • Chromatography Forum. Best practices for weighing hygroscopic substances. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

You are likely working with Anatabine Dihydrochloride (chemical name: 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride).

The Critical Insight: This molecule exists in a state of "frustrated aromaticity." The tetrahydropyridine ring contains a double bond but is not fully aromatic. Consequently, it is thermodynamically driven to lose hydrogen and become the fully aromatic, stable 2,3'-bipyridine.

As the dihydrochloride salt, the molecule is "caged" by protons, rendering it relatively stable. However, the moment you dissolve it in a neutral aqueous buffer (pH > 7.0), you strip away this protective proton cage. The molecule reverts to its free-base form, which is highly susceptible to oxidative dehydrogenation and polymerization.

Immediate Action Rule: Never store aqueous solutions of this compound for more than 24 hours. Always prepare fresh.

Scientific Integrity: Mechanisms of Degradation

To troubleshoot effectively, you must understand the invisible chemistry occurring in your tube.

A. The Oxidative Cascade (The "Yellowing" Effect)

The most common user complaint is a solution turning yellow or brown. This is not a contamination issue; it is a chemical reaction.

  • Mechanism: In the presence of dissolved oxygen and light, the tetrahydropyridine ring undergoes oxidative dehydrogenation.

  • Product: The primary degradation product is 2,3'-bipyridine (fully aromatic) and potentially Anatabine N-oxide .

  • Visual Indicator: The formation of conjugated double bond systems (extended pi-orbitals) shifts the absorption spectrum into the visible range, causing yellow discoloration.

B. The pH-Solubility Trap
  • Acidic State (pH < 6): The nitrogen atoms are protonated (

    
    ). The molecule is highly soluble and resistant to oxidation because the lone pair electrons are occupied by protons.
    
  • Neutral/Basic State (pH > 7): The protons dissociate. The free base is lipophilic.

    • Risk 1: It may precipitate out of solution if the concentration exceeds ~0.3 mg/mL (in PBS).

    • Risk 2:[1] The lone pair on the tetrahydropyridine nitrogen becomes available to initiate radical formation, accelerating oxidation.

Troubleshooting Guide

Scenario 1: Visual Anomalies
ObservationRoot CauseCorrective Action
Solution turns pale yellow Early-stage oxidation (formation of N-oxides or dehydrogenated intermediates).Discard. Do not use for quantitative assays (

will be skewed). For future preps, degas water with Nitrogen/Argon for 15 mins before dissolving.
Solution turns dark brown Advanced polymerization or extensive aromatization.Discard immediately. Check if the stock powder was stored with a loose cap.
Cloudiness / Precipitate pH Shock. You likely added the acidic salt directly to a weak buffer (like PBS) at high concentration, or the pH was adjusted too high (>7.5).Sonicate gently. If it does not clear, acidify slightly with 0.1N HCl. For biological assays, dissolve in DMSO first, then dilute into buffer to keep the final concentration low.
Scenario 2: Analytical Inconsistencies
ObservationRoot CauseCorrective Action
HPLC: "Ghost" peak at longer retention time The "ghost" is likely 2,3'-bipyridine . It is more hydrophobic (aromatic) than Anatabine, so it elutes later on Reverse Phase (C18) columns.Quantify the impurity. If >5%, repurify or discard. Store samples in amber vials at 4°C in the autosampler.
Inconsistent Biological Data Evaporation or Adsorption. The free base is oily and can stick to plastics.Use glass vials for stock solutions. Ensure the stock solvent (e.g., Ethanol) hasn't evaporated if stored at -20°C.

Best Practice Protocols

Workflow: Preparation of Aqueous Working Solution

This protocol minimizes the "Time-at-Risk" where the molecule is vulnerable to oxidation.

G Start Start: Solid Dihydrochloride Salt Solvent Step 1: Degas Solvent (Water/Buffer) with N2/Ar for 15 mins Start->Solvent Dissolve Step 2: Dissolve Salt (Keep on Ice, Protect from Light) Solvent->Dissolve CheckPH Step 3: Check pH Dissolve->CheckPH Acidic pH < 6.0 (Stable) CheckPH->Acidic Acidic Neutral pH > 7.0 (Unstable Zone) CheckPH->Neutral Neutral/Basic Action_Acid Proceed to Experiment (Use within 24h) Acidic->Action_Acid Action_Neut CRITICAL: Use Immediately (< 4 hours) or Flash Freeze Neutral->Action_Neut

Figure 1: Decision tree for aqueous handling. Note the critical time constraint at neutral pH.

Storage Protocol (The "Gold Standard")
  • Solid State: Store at -20°C (or -80°C for long term). Keep desiccated. The salt is hygroscopic; moisture absorption will catalyze degradation.

  • Stock Solution: Prepare at 50 mg/mL in Ethanol or DMSO . These solvents suppress ionization and oxidation better than water. Purge the headspace with Argon before closing the vial.

  • Aqueous Solution: Do not store. Prepare fresh daily.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the aqueous solution? A: No. The high heat and pressure will accelerate hydrolysis and aromatization. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q: Why does the datasheet say "Soluble in water" but my solution precipitated? A: Solubility is pH-dependent. The dihydrochloride salt is soluble. However, if you dissolve it in a strong buffer (like 10x PBS) that forces the pH to 7.4, you generate the free base. The free base has a solubility limit of approx 0.3 mg/mL in PBS.[2] If you are above this limit, it will crash out.

Q: Is the Dihydrochloride salt the same as "Anatabine Citrate"? A: Chemically, the active cation is the same. However, the counter-ion affects pH and solubility. The citrate form is often used in dietary supplements and may have different buffering properties, but the oxidative instability of the anatabine ring remains the same.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 261474, Anatabine. Retrieved from [Link]

  • Avagyan, R., et al. (2019). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. Scientific Reports.
  • Paris, D., et al. (2013). Anatabine ameliorates Alzheimer's disease-like pathology. European Journal of Pharmacology.

Sources

Technical Support Center: Storage and Handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide for 1,2,3,6-tetrahydro-2,3'-bipyridine. This document provides in-depth, field-proven insights into the proper storage and handling of this valuable pharmaceutical intermediate[1]. As a pyridyl alkaloid derivative, its stability is paramount for ensuring experimental reproducibility and the integrity of your research outcomes. This guide is structured in a practical question-and-answer format to directly address the challenges you may face.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 1,2,3,6-tetrahydro-2,3'-bipyridine.

Q1: What is 1,2,3,6-Tetrahydro-2,3'-bipyridine, and why is it so susceptible to oxidation?

A1: 1,2,3,6-Tetrahydro-2,3'-bipyridine, also known as anatabine, is a minor tobacco alkaloid belonging to the bipyridine family of compounds.[2][3] Its chemical structure features two nitrogen-containing rings: one is an aromatic pyridine ring, and the other is a partially saturated tetrahydropyridine ring. This specific combination of structural motifs is the primary reason for its susceptibility to oxidation.

  • The Tetrahydropyridine Ring: This ring contains a secondary amine and a carbon-carbon double bond. Both are electron-rich sites highly vulnerable to attack by atmospheric oxygen. The secondary amine can be oxidized to an N-oxide, while the ring system can undergo dehydrogenation (a form of oxidation) to form the more thermodynamically stable aromatic 2,3'-bipyridine.

  • Nitrogen Lone Pairs: The nitrogen atoms in both rings possess lone pairs of electrons that can be oxidized, particularly to form N-oxides, a common degradation pathway for nicotine-related alkaloids.[4][5]

Q2: What are the primary visual and analytical signs of degradation in my sample?

A2: Degradation is often observable both visually and through analytical chemistry.

  • Visual Indicators: The pure compound is typically a liquid oil.[6] The most common visual sign of oxidation or polymerization is a change in color, often darkening to yellow, brown, or even black over time. Increased viscosity can also indicate polymerization.

  • Analytical Indicators:

    • Chromatography (GC-MS, LC-MS): The appearance of new peaks in the chromatogram is a definitive sign of degradation. Common impurities to look for include 2,3'-Bipyridine (from dehydrogenation) and various N-oxides.[4]

    • NMR Spectroscopy (¹H, ¹³C): You may observe a decrease in the intensity of signals corresponding to the pure compound and the emergence of new signals. Aromatic protons in the 6-8 ppm range may increase if dehydrogenation to 2,3'-bipyridine occurs.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: The core principle is the rigorous exclusion of atmospheric oxygen. The ideal conditions are summarized below.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Atmosphere Inert Gas (Argon or Nitrogen) Blanket[7][8]Inert Gas (Argon preferred) in a flame-sealed ampule or a securely sealed vial with a Teflon-lined cap.[9]Displaces oxygen to prevent oxidative reactions. Argon is denser than air and provides an excellent protective layer.[9][10]
Temperature +4°C (Refrigerator)-20°C or lower (Freezer) [11]Slows the rate of all chemical degradation reactions. A storage temperature of -20°C is recommended for long-term stability of many alkaloids.[11]
Light Amber vial or stored in a dark cabinet.Amber vial or wrapped in aluminum foil, stored in the dark.Pyridine derivatives can be sensitive to light, which can catalyze degradation.[12][13]
Container Tightly sealed vial with a PTFE/Teflon-lined cap.Flame-sealed glass ampule (ideal) or a high-quality vial (e.g., Sure/Seal™) designed for air-sensitive reagents.[7][9]Prevents slow ingress of air and moisture over time.

Q4: Is a standard lab freezer and a simple screw-cap vial sufficient for storage?

A4: No, this is a common but inadequate practice that will likely lead to degradation. A standard freezer controls temperature but not the atmosphere. If the vial is not properly sealed and purged with inert gas, oxygen will remain in the headspace. Furthermore, repeated opening and closing of a simple screw-cap vial introduces fresh oxygen and moisture with each use, accelerating degradation. For compound integrity, an inert atmosphere is non-negotiable.[8][10][14]

Part 2: Troubleshooting Guide: Common Storage Issues

This section provides a cause-and-effect framework for diagnosing and resolving common problems encountered during storage.

Observed Problem Probable Cause(s) Recommended Actions & Explanations
Sample has darkened in color. Oxidation and/or Polymerization: The sample has been exposed to oxygen. This is the most common failure mode.1. Analytical Verification: Immediately run a purity check via GC-MS or HPLC to quantify the level of degradation.[15] 2. Review Handling: Was the vial properly flushed with inert gas? Is the cap seal compromised? 3. Re-aliquot: If the bulk material is still pure, transfer aliquots into smaller vials under a strict inert atmosphere for daily use to protect the main stock.
NMR/MS data shows unexpected peaks. Formation of Specific Degradation Products: Peaks may correspond to 2,3'-Bipyridine, N-oxides, or other byproducts.1. Identify Byproducts: Compare your data to known degradation products of related alkaloids.[4][16] The molecular weight of 2,3'-bipyridine is 156.18 g/mol , and N-oxides will show an M+16 peak in mass spectrometry. 2. Isolate Cause: This is almost certainly due to oxygen exposure. Implement the rigorous handling protocols outlined in Part 3.
Inconsistent experimental results. Compromised Purity: The effective concentration of your active compound is lower than assumed. Degradation products may also interfere with your assay.1. Re-qualify the Material: Do not assume the purity stated on the original bottle is still valid. Perform a quantitative analysis (e.g., qNMR or HPLC with a standard curve) before use. 2. Use Fresh Aliquots: For critical experiments, use a freshly opened ampule or a newly prepared aliquot from a properly stored stock to ensure consistency.

Part 3: Protocols for Preventing Oxidation

Adherence to rigorous, self-validating protocols is the only way to ensure the long-term stability of 1,2,3,6-tetrahydro-2,3'-bipyridine.

Protocol 3.1: Optimal Long-Term Storage Workflow

This protocol details the steps for safely aliquoting and storing the compound to maximize its shelf life.

  • Preparation: Move the main container of the compound, new amber glass vials with PTFE-lined caps, and necessary tools into a glovebox with an inert atmosphere (Argon or Nitrogen, <1 ppm O₂).[14] If a glovebox is unavailable, use a Schlenk line.

  • Aliquoting: Dispense the desired amount of the liquid oil into each new vial. Do not fill vials more than halfway to ensure a sufficient headspace for the inert gas.

  • Inert Gas Purge: With the cap off, gently flush the headspace of each vial with a stream of inert gas for 30-60 seconds to displace any residual air.[7]

  • Sealing: Securely tighten the PTFE-lined cap immediately after purging.

  • External Seal (Optional but Recommended): Wrap the cap and neck of the vial with Parafilm or electrical tape as an extra barrier against slow gas exchange.

  • Labeling: Clearly label each vial with the compound name, date, concentration (if in solution), and storage conditions.

  • Storage: Place the sealed vials inside a secondary container and store them in a -20°C freezer, protected from light.[11]

cluster_prep Preparation cluster_process Aliquoting & Sealing cluster_storage Final Storage prep Enter Inert Atmosphere (Glovebox / Schlenk Line) aliquot Dispense into Amber Vials prep->aliquot purge Purge Headspace with Inert Gas (Ar/N₂) aliquot->purge seal_cap Tighten PTFE-Lined Cap Immediately purge->seal_cap seal_ext Wrap with Parafilm seal_cap->seal_ext label_vial Label Vials Clearly seal_ext->label_vial store Store at -20°C in the Dark label_vial->store

Caption: Workflow for Optimal Long-Term Storage.

Protocol 3.2: Quality Control - Verifying Compound Integrity

Before use in a critical experiment, especially after long-term storage, a quick purity check is advisable.

  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (1-2 mg) and dissolve it in a suitable deuterated solvent for NMR (e.g., CDCl₃) or a mobile phase solvent for chromatography (e.g., Acetonitrile/Water).

  • Analytical Method:

    • GC-MS: Ideal for assessing volatile impurities like 2,3'-bipyridine. Use a standard non-polar column (e.g., DB-5ms).

    • LC-MS: Excellent for both the parent compound and less volatile, more polar oxidation products like N-oxides. A C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid to aid ionization) is a good starting point.

  • Data Analysis: Compare the resulting chromatogram or spectrum to a reference standard or data from a freshly opened, pure sample. The absence of significant impurity peaks confirms the integrity of the stored material.

Part 4: Understanding the Chemistry of Degradation

The primary degradation pathways are dehydrogenation and N-oxidation. Understanding these transformations helps in identifying potential byproducts in your analytical data.

cluster_products Potential Oxidation Products reactant 1,2,3,6-Tetrahydro-2,3'-bipyridine oxidant [ O ] (Atmospheric Oxygen, Light, Heat) reactant->oxidant product1 2,3'-Bipyridine (Aromatization) oxidant->product1 Dehydrogenation product2 N-Oxide Derivatives oxidant->product2 N-Oxidation

Caption: Primary Oxidative Degradation Pathways.

By implementing these rigorous storage and handling protocols, you can effectively prevent the oxidation of 1,2,3,6-tetrahydro-2,3'-bipyridine, ensuring the quality of your materials and the validity of your scientific endeavors.

References

  • Jacomex. (n.d.). Inert Gas Glove Box.
  • Wikipedia. (2024). Inert gas.
  • Jackson, L., et al. (2023). The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations. MDPI. Retrieved from [Link]

  • Kisaki, T., & Tamaki, E. (1966). Transformation of Tobacco Alkaloids. ResearchGate.
  • Kruegel, A. C., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of Analytical Toxicology, 44(8), 867–874. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Kruegel, A. C., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?
  • Fisher Scientific. (2021). Safety Data Sheet.
  • Chem-Supply. (2018). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • Air Liquide. (n.d.). Nitrogen inerting: protect your products and installations.
  • Beilida, M., et al. (2020). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 16, 269–279. Retrieved from [Link]

  • Li, M., et al. (2024). The function of secondary metabolites in resisting stresses in horticultural plants. Maximum Academic Press. Retrieved from [Link]

  • Vaganova, E., et al. (2012). White light and heat sensitivity in a pyridine-based polymer blend. The Journal of Physical Chemistry C, 116(47), 25028–25033. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-anabasine.
  • ResearchGate. (n.d.). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection.
  • Zhang, L., et al. (2019). Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Gonzalez-Castejon, M., et al. (2021). Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba. Plants (Basel), 10(11), 2479. Retrieved from [Link]

  • Di Meo, F., et al. (2022). Natural Antioxidant Compounds as Potential Pharmaceutical Tools against Neurodegenerative Diseases. ACS Omega, 7(31), 26922–26934. Retrieved from [Link]

  • OpenScholar @ HUJI. (2015). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend.
  • Wang, H., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(24), 9721–9729. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in Antioxidant Potential of Natural Alkaloids.
  • ResearchGate. (n.d.). Products of HCH degradation with Anabasine in presence H₂O₂.
  • Chemsrc. (n.d.). 1,2,3,6-Tetrahydro-2,3'-bipyridine.
  • Nordmann. (n.d.). 1,2,3,6-Tetrahydro-2,3'-bipyridine.
  • Kotseridis, Y., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(22), 6331–6335. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines.
  • Taylor, S. V., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 834. Retrieved from [Link]

  • Kim, J., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 562. Retrieved from [Link]

  • ChemicalBook. (2023). 2,3'-Bipyridine - Safety Data Sheet.
  • Che, C. M., & Leung, W. H. (1992). Kinetics of oxidation of aromatic hydrocarbons and tetrahydrofuran by trans-dioxoruthenium(VI) complexes. Journal of the Chemical Society, Dalton Transactions, (17), 2541-2545.
  • ResearchGate. (n.d.). Natural–product–inspired bioactive alkaloids agglomerated with potential antioxidant activity.
  • PubChem. (n.d.). (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine.
  • Salehi, B., et al. (2023). Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer. Antioxidants, 12(6), 1222. Retrieved from [Link]

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 891121. Retrieved from [Link]

  • Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(11), 2038. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation methods of nitrogen-containing heterocyclic compounds.
  • Durham, T. B., et al. (2018). Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes. Journal of the American Chemical Society, 140(30), 9543–9553.
  • ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls.
  • Chan, A., & Scheidt, K. A. (2005). N-Heterocyclic Carbene-Catalyzed Oxidations. Organic Letters, 7(5), 905–908. Retrieved from [Link]

  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES.

Sources

Resolving HPLC peak tailing for pyridine alkaloids and dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving HPLC Peak Tailing for Pyridine Alkaloids and Dihydrochloride Salts Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)

Welcome to the Advanced Separations Technical Center

Current Status: System Operational Ticket Context: User reports severe peak tailing (


), retention shifts, and peak splitting when analyzing pyridine-based alkaloids and their dihydrochloride salts.

Executive Summary: The "Basic" Problem

Pyridine alkaloids (pKa ~5.2) and their dihydrochloride salts represent a "perfect storm" for Reversed-Phase Chromatography (RPLC). The nitrogen atom in the pyridine ring is a Lewis base. On standard silica columns, this nitrogen interacts with residual acidic silanols (


), causing a secondary retention mechanism (ion-exchange) that competes with the primary hydrophobic interaction. This results in the characteristic "shark fin" tailing.

Furthermore, dihydrochloride salts introduce a massive local concentration of chloride ions and protons upon injection. If your mobile phase lacks sufficient ionic strength or buffering capacity, this creates a "pH shockwave" traveling through the column, leading to peak splitting or "fronting."

This guide moves beyond basic troubleshooting to provide mechanistic solutions using Chaotropic Chromatography , Silanol Blocking , and Hybrid Particle Technology .

Module 1: Mobile Phase Chemistry (The First Line of Defense)

Q: I am using a standard C18 column with Formic Acid (0.1%). Why is my pyridine peak tailing?

A: Formic acid is often too weak to suppress silanol activity fully. At pH 2.5–3.0, approximately 50% of surface silanols may still be ionized (


). Your protonated pyridine (

) is electrostatically sticking to these sites.

The Protocol: The "Sacrificial Base" Method To resolve this without changing columns, you must introduce a base that competes for these silanol sites more aggressively than your analyte.[1]

  • Additive: Triethylamine (TEA).[2][3][4]

  • Mechanism: TEA is a steric base. It creates a "shield" over the silica surface.

  • Recipe:

    • Buffer: 20 mM Phosphate buffer (pH 2.5).

    • Modifier: Add 5–10 mM TEA to the aqueous portion before pH adjustment.

    • pH Adjustment: Adjust pH to 2.5–3.0 using Phosphoric Acid.

    • Organic: Acetonitrile (ACN).

Critical Note: Never use TEA with LC-MS systems due to persistent signal suppression. For LC-MS, switch to Ammonium Formate at higher ionic strength (10–20 mM) or use the High pH strategy (Module 3).

Q: TEA didn't work. My peaks are still broad. What is "Chaotropic Chromatography"?

A: When standard ion-suppression fails, you need Chaotropic Agents . Pyridine alkaloids are often highly solvated in water. Chaotropic anions disrupt this water shell (solvation sphere), forcing the analyte to become more hydrophobic and interact more cleanly with the C18 phase.[5] They also form neutral ion pairs with the basic nitrogen.

The Protocol: Perchlorate/Hexafluorophosphate Method This is the "gold standard" for difficult basic salts.

Chaotropic AgentConcentrationUV CutoffNotes
Sodium Perchlorate (

)
20–50 mM< 200 nmExcellent solubility; highly effective for pyridines.
Potassium Hexafluorophosphate (

)
10–20 mM< 210 nmStronger hydrophobicity induction; lower solubility in ACN.

Experimental Workflow:

  • Aqueous Phase: Dissolve

    
     (approx 3.0 g for 50 mM) in 1 L water.
    
  • Acidification: Add 0.1%

    
     (Perchloric acid) or 
    
    
    
    to bring pH to ~2.5.
  • Equilibration: These agents require longer equilibration (approx 20–30 column volumes) to establish the electrical double layer on the stationary phase.

Module 2: The Dihydrochloride Salt Factor

Q: My dihydrochloride salt splits into two peaks, but the free base looks fine. Why?

A: This is a "Salt Disproportionation" and Ionic Strength Mismatch . When you inject a dihydrochloride salt (


), you are injecting a highly acidic plug. If your mobile phase buffer is weak (e.g., 0.1% TFA or Formic Acid), the salt locally overwhelms the buffer, causing the drug to exist in two states (fully protonated vs. partially protonated) as it traverses the column.

The Fix: The "Ionic Overwhelm" Strategy You must match or exceed the ionic strength of the sample plug.

  • Increase Buffer Molarity: Move from 10 mM to 25–50 mM Phosphate or Ammonium Acetate.

  • Sample Diluent: Crucial Step. Dissolve your sample in the mobile phase itself, not in pure solvent or pure acid. This ensures equilibrium is established before injection.

  • Counter-ion Matching: If using a chloride salt, adding 10–20 mM NaCl to the mobile phase can stabilize the peak, preventing the "stripping" of the counter-ion during the run.

Module 3: Stationary Phase Selection (The Hardware Solution)

Q: Can I just buy a column that solves this?

A: Yes. Modern Hybrid Particle columns allow you to operate at High pH (pH 10–11) . At pH 10, the pyridine nitrogen (pKa ~5.2) is fully deprotonated (


). It becomes a neutral, hydrophobic molecule.[6] Neutral molecules do not interact with silanols (

).

Recommended Column Technologies:

  • Hybrid Silica (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini): These use ethylene-bridged silica or organo-silica hybrids that resist dissolution at high pH.

  • Bidentate C18: Ligands attached via two points to the silica, protecting the surface.

High pH Protocol:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Result: Expect a massive increase in retention and perfect symmetry (

    
    ).
    

Visualizing the Solution

Diagram 1: The Mechanism of Tailing & Resolution

G cluster_0 Problem: Standard Silica (Low pH) cluster_1 Solution A: Chaotropic Agent Silanol Ionized Silanol (Si-O-) Pyridine Pyridine (Pyr-H+) Silanol->Pyridine Electrostatic Attraction Tailing Result: Peak Tailing (Slow Desorption) Pyridine->Tailing Perchlorate Perchlorate (ClO4-) Pyridine->Perchlorate Add NaClO4 IonPair Neutral Ion Pair [Pyr-H+ --- ClO4-] Perchlorate->IonPair Shielding Symmetry Result: Sharp Peak (Hydrophobic Retention) IonPair->Symmetry Bypasses Silanol

Caption: Figure 1. Mechanism of silanol-induced tailing vs. chaotropic ion-pairing resolution.

Diagram 2: Troubleshooting Workflow for Dihydrochloride Salts

G Start Start: Peak Tailing/Splitting (Pyridine Dihydrochloride) Check_pH Check Mobile Phase pH Is it > 1.5 units from pKa? Start->Check_pH Split Is Peak Splitting? Check_pH->Split Salt_Issue Salt Disproportionation Split->Salt_Issue Yes Tailing_Issue Silanol Interaction Split->Tailing_Issue No (Just Tailing) Sol_Salt Action: Increase Buffer Conc. (>25mM) & Dissolve Sample in MP Salt_Issue->Sol_Salt Modifier Add Modifier: TEA (Non-MS) or TFA (MS) Tailing_Issue->Modifier Check_Result Peak Improved? Modifier->Check_Result Chaotrope Action: Add Chaotrope (20mM NaClO4 or KPF6) Check_Result->Chaotrope No High_pH Action: Switch to Hybrid Column (pH 10 Ammonium Bicarbonate) Check_Result->High_pH Still Failing

Caption: Figure 2. Step-by-step decision matrix for troubleshooting basic salt analysis.

References

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.

  • Agilent Technologies. (2016).[7] Low and High pH Stability of an Agilent Poroshell HPH C18.

  • Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH.

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of chaotropic additives. Journal of Chromatography A.
  • Chrom Tech, Inc. (2025).[8] What Causes Peak Tailing in HPLC?

Sources

Technical Support Center: Optimizing Anatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine) Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis Support) Subject: Yield Optimization & Troubleshooting for Anatabine Dihydrochloride Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Workflow: Root Cause Analysis

Before modifying your protocol, use this logic tree to isolate the specific failure mode. Most yield losses in this synthesis stem from three critical nodes: moisture contamination during lithiation, poor regioselectivity during dehydration, or hydrolysis of the final salt.

TroubleshootingFlow Start Start: Yield < 40% CheckStep Identify Failure Stage Start->CheckStep Lithiation Step 1: Coupling (Pyridine + Piperidone) CheckStep->Lithiation Dehydration Step 2: Dehydration (Alcohol -> Alkene) CheckStep->Dehydration SaltForm Step 3: Salt Formation (Free Base -> 2HCl) CheckStep->SaltForm LithIssue Issue: Low Conversion or SM Recovery? Lithiation->LithIssue DehydIssue Issue: Isomerization (Enamine formed)? Dehydration->DehydIssue SaltIssue Issue: Hygroscopic Gum or Oil? SaltForm->SaltIssue Sol_Dry Action: Check THF Moisture (<50 ppm) & Cryo-Temp (-78°C) LithIssue->Sol_Dry Yes Sol_Acid Action: Switch Acid Catalyst (Avoid thermodynamic equilibration) DehydIssue->Sol_Acid Yes Sol_Anhyd Action: Use Anhydrous HCl/Ether & Nitrogen Glovebox SaltIssue->Sol_Anhyd Yes

Figure 1: Diagnostic logic tree for isolating yield-limiting steps in Anatabine synthesis.

The "Golden Route": Validated Protocol & Mechanism

While various routes exist (e.g., biomimetic oxidation of anabasine), the Lithiation-Condensation-Dehydration route offers the highest tunability for scale-up. This protocol minimizes the formation of the thermodynamic isomer (1,2,3,4-tetrahydro) which is a common byproduct.

Core Reaction Pathway

ReactionScheme SM1 3-Bromopyridine LiInt 3-Pyridyllithium (-78°C) SM1->LiInt n-BuLi THF, -78°C Inter1 Tertiary Alcohol (N-Boc Protected) LiInt->Inter1 N-Boc-4-piperidone ProdBase Anatabine (Free Base) Inter1->ProdBase TFA or HCl (Dehydration + Deprotection) Final Anatabine Dihydrochloride ProdBase->Final HCl/Et2O

Figure 2: Step-wise synthetic pathway for Anatabine Dihydrochloride.

Critical Process Parameters (CPP)
ParameterSpecificationImpact on YieldCausality
Solvent Moisture (Step 1) < 50 ppm (Karl Fischer)High3-Pyridyllithium is extremely moisture-sensitive. Protodehalogentaion (quenching) occurs instantly with water, regenerating pyridine.
Lithiation Temp -78°C to -70°CHighAbove -60°C, the lithiated species undergoes "Wurtz-type" coupling or scrambling, reducing active nucleophile concentration [1].
Acid Strength (Step 2) TFA vs. H₂SO₄MediumStrong mineral acids at high temps favor the thermodynamic conjugated enamine (1,2,3,4-isomer) over the desired 1,2,3,6-isomer.
Salt Formation Atmosphere < 10% RHCriticalThe dihydrochloride salt is extremely hygroscopic. Moisture absorption leads to "gumming" and hydrolysis over time [2].

Technical Troubleshooting Guide (Q&A)

Phase 1: Lithiation & Coupling

Q: I am recovering large amounts of unreacted 3-bromopyridine. Why isn't the lithiation working? A: This indicates a failure in the halogen-metal exchange.

  • Check n-BuLi Titer: Organolithium reagents degrade over time. Titrate your n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.

  • Temperature Hysteresis: Ensure the internal temperature (probe inside the flask) is -78°C, not just the bath. The addition of n-BuLi is exothermic; if added too fast, local heating destroys the lithiated species.

  • Cryogenic Stirring: Viscosity increases at -78°C. Ensure vigorous stirring to prevent "hot spots" where n-BuLi concentration spikes.

Q: The coupling with N-Boc-4-piperidone yields a complex mixture. A: This is often due to enolization of the ketone. 3-Pyridyllithium is a strong base as well as a nucleophile. If the piperidone is added too slowly, the lithiated pyridine may deprotonate the alpha-position of the ketone (acting as a base) rather than attacking the carbonyl.

  • Fix: Add the N-Boc-4-piperidone as a rapid bolus (or concentrated solution) to favor nucleophilic attack over proton abstraction.

Phase 2: Dehydration & Deprotection (The Critical Step)

Q: I am seeing the 1,2,3,4-tetrahydro isomer (conjugated enamine) instead of the 1,2,3,6-isomer. A: This is a classic thermodynamic vs. kinetic control issue. The 1,2,3,6-isomer (Anatabine) contains a non-conjugated double bond. Under harsh acidic conditions or prolonged heating, the double bond migrates into conjugation with the nitrogen lone pair (1,2,3,4-isomer).

  • Protocol Adjustment: Avoid refluxing in strong mineral acids (HCl/H₂SO₄) for extended periods.

  • Recommended Method: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for simultaneous Boc-deprotection and dehydration. If dehydration is incomplete, use Thionyl Chloride (SOCl₂) in pyridine at 0°C. This promotes E2 elimination (kinetic control) rather than E1 (carbocation-mediated, thermodynamic control) [3].

Phase 3: Salt Formation & Isolation

Q: The dihydrochloride salt turns into a sticky oil/gum upon filtration. A: Anatabine 2HCl is highly hygroscopic.

  • Solvent Choice: Do not use water or alcohols for crystallization. Use anhydrous Ethanol/Diethyl Ether or Isopropanol/Ether systems.

  • Procedure: Dissolve the free base in dry diethyl ether. Bubble dry HCl gas or add 2M HCl in diethyl ether dropwise at 0°C.

  • Handling: Filter under a blanket of Nitrogen or Argon. Store in a desiccator with P₂O₅.

Q: The product is colored (Pink/Brown) instead of white/off-white. A: Pyridine derivatives are prone to N-oxidation or polymerization in air.

  • Fix: Perform all steps under inert atmosphere (N₂/Ar). If the salt is colored, recrystallize from boiling absolute ethanol (degassed) and precipitate with cold ether.

Optimized Experimental Protocol (Summary)

Target: 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride Scale: 10 mmol basis

  • Lithiation:

    • Charge flask with 3-bromopyridine (1.0 eq) and anhydrous THF (10 mL/g). Cool to -78°C.[1]

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 min. Stir for 30 min at -78°C.

  • Condensation:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in minimal THF. Add to the lithiated mixture rapidly at -78°C.

    • Stir 1h at -78°C, then warm to RT. Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

  • Dehydration/Deprotection (One-Pot):

    • Dissolve crude alcohol in DCM (5 mL/g). Add TFA (10 eq) at 0°C.

    • Stir at RT for 4-12h (monitor by HPLC/TLC for disappearance of SM and intermediate).

    • Note: If dehydration is sluggish, concentrate and treat with SOCl₂/Pyridine.

  • Workup (Free Base):

    • Basify with NaOH (2M) to pH > 12. Extract with DCM. Dry over Na₂SO₄.

  • Salt Formation:

    • Dissolve free base in Anhydrous Et₂O. Cool to 0°C.

    • Add HCl (2.0 M in Et₂O, 2.2 eq) dropwise. White precipitate forms immediately.

    • Filter under N₂, wash with cold Et₂O, dry under high vacuum.

References

  • Gilman, H., & Spatz, S. M. (1940). Organolithium Compounds of Pyridine and Quinoline. Journal of the American Chemical Society, 62(2), 446–448. Link

  • Puthiaparampil, T. T., et al. (2012). Methods of synthesizing anatabine.[3] U.S. Patent No.[1] 8,207,346. Washington, DC: U.S. Patent and Trademark Office. Link

  • Deo, N. M., & Crooks, P. A. (1996). Regioselective alkylation of N-(diphenylmethylidine)-3-(aminomethyl)pyridine: A simple route to minor tobacco alkaloids and related compounds.[1][4][5] Tetrahedron Letters, 37(8), 1137-1140.[1][5] Link

  • Felpin, F. X., et al. (2000).[5] Total Synthesis of (S)-Anabasine and (S)-Anatabine.[5] Synlett, 2000(11), 1646-1648.[5] Link

Sources

Troubleshooting reproducibility issues in Anatabine dihydrochloride bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Anatabine Dihydrochloride Bioassays: Technical Support & Troubleshooting Guide

Welcome to the technical support center for anatabine dihydrochloride bioassays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common reproducibility challenges. This resource moves beyond simple checklists to explain the underlying scientific principles, helping you build robust, self-validating experimental systems.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during anatabine bioassays in a direct question-and-answer format.

Section 1: Compound Integrity and Preparation

Question: My dose-response curve is inconsistent between experiments, or I see a sudden loss of anatabine activity. What's the cause?

Answer: This issue often points to problems with the compound's stability or handling. Anatabine dihydrochloride, while more stable as a salt, requires careful handling.

  • Chemical Stability: The free base form of anatabine is sensitive to air and can oxidize, turning yellow or orange, which may alter its biological activity.[1] The dihydrochloride salt offers better stability, but improper storage can still lead to degradation.

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can alter the effective concentration of your stock solutions over time.

  • Solution Preparation: Anatabine's solubility in aqueous buffers like PBS (pH 7.2) is limited (approx. 0.3 mg/ml).[2] It is recommended to first dissolve it in an organic solvent like DMSO or ethanol before making further dilutions in aqueous media.[2] However, aqueous solutions should not be stored for more than one day to ensure potency.[2]

Core Recommendation:

  • Storage: Store anatabine dihydrochloride solid at -20°C in a desiccator to protect it from light, moisture, and air.[3][4]

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or ethanol (e.g., 10-20 mg/ml).[2] Aliquot into small, single-use volumes and store at -80°C for long-term stability (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions from a thawed stock aliquot for each experiment. Do not store diluted aqueous solutions.[2]

Question: I'm observing high variability between replicates. Could my pipetting or solution preparation be the issue?

Answer: Absolutely. High coefficient of variation (CV), ideally below 15% for cell-based assays, is a classic sign of technical variability.

  • Inaccurate Dilutions: Serial dilutions are a common source of error. Small inaccuracies in early, concentrated steps are magnified in subsequent dilutions.

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the organic solvent before preparing aqueous dilutions. Vortex thoroughly. When adding the stock to aqueous media, vortex or pipette vigorously to avoid precipitation.

  • Pipetting Technique: Use calibrated pipettes and proper technique, especially with multichannel pipettors, to ensure all wells receive the same volume.

Core Recommendation: Create a master mix of your final treatment medium for each concentration. For example, if you are treating 6 wells with 10 µM anatabine in 100 µL of media each, prepare ~700 µL of media containing the final 10 µM concentration and then dispense 100 µL into each of the 6 wells. This ensures uniformity across replicate wells.

Section 2: Cell Culture and Treatment

Question: My cells show poor viability or signs of stress even at low anatabine concentrations. Why is this happening?

Answer: Unintended cytotoxicity can confound your results, making it appear as if anatabine is inhibiting a pathway when, in fact, the cells are simply unhealthy.

  • Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined. Always include a vehicle control (media with the same final DMSO concentration as your highest anatabine dose) in every experiment.[5]

  • Cell Health & Passage Number: Cells at very high or low passage numbers can exhibit altered phenotypes and stress responses.[6] Use cells within a consistent, low-passage range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Seeding Density: Both over-confluent and sparsely seeded cells can respond differently to treatment. Optimize seeding density to ensure cells are at 70-80% confluency when anatabine is applied.

Core Recommendation: Always perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range of anatabine for your specific cell line and experimental duration.[7][8] This establishes a safe therapeutic window for your bioassays.

ParameterRecommendationRationale
Cell Passage Use a consistent range (e.g., passages 5-15)Minimizes phenotypic drift and ensures consistent cellular responses.[6]
Seeding Density Target 70-80% confluency at treatmentAvoids artifacts from contact inhibition (high density) or lack of cell-cell signaling (low density).
Vehicle Control Match final solvent % to the highest doseIsolates the effect of the compound from the effect of the solvent.[5]
Cytotoxicity Test Run prior to functional assaysDefines the maximum concentration that does not impact cell viability.[9]
Section 3: Assay-Specific Problems (Western Blot & Reporter Assays)

Question: I'm not seeing the expected decrease in STAT3 or NF-κB phosphorylation via Western blot after anatabine treatment.

Answer: This common issue can stem from several factors, from the biological stimulation to the technical execution of the Western blot. Anatabine is known to inhibit STAT3 and NF-κB phosphorylation induced by inflammatory stimuli like LPS or TNF-α.[10][11]

  • Suboptimal Stimulation: The inflammatory stimulus (e.g., LPS, TNF-α) may not be potent enough or may have been applied for the wrong duration. You must first optimize the stimulation to achieve a robust, measurable increase in your target's phosphorylation before testing for inhibition.

  • Timing of Treatment: The timing of anatabine pre-treatment is crucial. Typically, a pre-incubation of 1-3 hours before adding the inflammatory stimulus is required to see an inhibitory effect.[5]

  • Phosphatase Activity: During cell lysis, endogenous phosphatases can rapidly dephosphorylate your target proteins. Your lysis buffer must contain phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

  • Antibody Issues: The primary antibody may not be specific or sensitive enough for the phosphorylated target. Use a well-validated antibody and optimize its dilution.[12] For phospho-protein analysis, blocking with 5% BSA in TBS-T is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background.[13]

Core Recommendation: Run a time-course and dose-response experiment for your inflammatory stimulus (e.g., 100 ng/mL LPS for 0, 15, 30, 60 minutes) to find the peak phosphorylation time for your target (e.g., p-STAT3). This becomes your endpoint for all subsequent inhibition experiments.

Question: My NF-κB luciferase reporter assay shows high background or high well-to-well variability.

Answer: Reporter assays are sensitive to many variables. High background can mask the inhibitory effects of anatabine.

  • Leaky Promoter: The reporter construct itself may have high basal activity in your cell line.

  • Transfection Inefficiency: Inconsistent transfection efficiency across wells is a major source of variability. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to normalize the firefly luciferase signal for transfection efficiency and cell number.

  • Reagent Handling: Ensure reagents, especially the luciferase substrate, are brought to room temperature before use and are protected from light to maintain stability. Bubbles in the wells can interfere with light detection and should be removed before reading the plate.

Core Recommendation: Always normalize your primary reporter (e.g., Firefly luciferase driven by an NF-κB promoter) to a co-transfected constitutively expressed reporter (e.g., Renilla luciferase driven by a CMV promoter). This dual-luciferase system is the gold standard for controlling internal variability.

Visualizations: Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis start Seed Cells in Plate culture Incubate (24h) start->culture prep_ana Prepare Fresh Anatabine Dilutions culture->prep_ana pretreat Pre-treat with Anatabine/Vehicle prep_ana->pretreat stimulate Add Inflammatory Stimulus (e.g., LPS/TNF-α) pretreat->stimulate incubate_treat Incubate (Optimal Duration) stimulate->incubate_treat lyse Lyse Cells incubate_treat->lyse assay Perform Assay (Western Blot / Reporter) lyse->assay readout Data Acquisition assay->readout analyze Normalize & Analyze Data readout->analyze

// Nodes LPS [label="LPS / TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR4 / TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus_NFkB [label="NF-κB Translocation", shape=oval, style=dashed, color="#5F6368"]; Transcription_NFkB [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"];

JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="p-STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus_STAT3 [label="STAT3 Dimerization\n& Translocation", shape=oval, style=dashed, color="#5F6368"]; Transcription_STAT3 [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Anatabine [label="Anatabine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Releases"]; NFkB -> Nucleus_NFkB; Nucleus_NFkB -> Transcription_NFkB;

Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> Nucleus_STAT3; Nucleus_STAT3 -> Transcription_STAT3;

Anatabine -> IKK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; Anatabine -> JAK [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; } endomd Caption: Anatabine's inhibitory action on NF-κB and STAT3 pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for anatabine that I should be targeting in my bioassay? Anatabine exerts its anti-inflammatory effects primarily by inhibiting the phosphorylation and subsequent activation of key transcription factors, namely STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B).[10][11][14] More recent studies have also identified it as an activator of the NRF2 (Nuclear factor-erythroid factor 2-related factor 2) antioxidant response pathway, which can also crosstalk to inhibit NF-κB signaling.[15][16] Therefore, assays measuring the phosphorylation status of STAT3 or IκBα (an NF-κB inhibitor), or NF-κB reporter gene activity, are highly relevant.

Q2: What are typical working concentrations for in vitro experiments? The effective concentration of anatabine can vary significantly depending on the cell type and the specific endpoint being measured.[15] Generally, concentrations ranging from 10 µM to 400 µM are used in cell culture experiments.[7] It is essential to perform a dose-response curve for your specific system to determine the optimal concentration. For example, an IC50 of approximately 330-600 µg/ml has been reported for inhibiting TNFα-induced NF-κB activity in HEK293 cells.[5]

Q3: What are the best positive and negative controls for my experiments? A robust experimental design relies on appropriate controls.

  • Negative Controls:

    • Untreated Cells: To measure baseline activity.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest anatabine dose. This is crucial to ensure the observed effects are not due to the solvent.

  • Positive Controls:

    • Stimulated Control: Cells treated with the inflammatory stimulus (e.g., LPS/TNF-α) plus the vehicle. This establishes the maximum signal you are trying to inhibit.

    • Pathway-Specific Inhibitor: A well-characterized, potent inhibitor of the pathway you are studying (e.g., a known STAT3 or IKK inhibitor) can be used to validate that your assay can detect inhibition.

Detailed Experimental Protocols

Protocol 1: Preparation of Anatabine Dihydrochloride Stock and Working Solutions
  • Reagents & Materials: Anatabine dihydrochloride powder, anhydrous DMSO, sterile 1.5 mL microcentrifuge tubes, sterile culture medium.

  • Stock Solution (10 mg/mL): a. Allow the anatabine dihydrochloride vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, weigh out the desired amount of powder. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration. d. Vortex vigorously for 2-3 minutes until the solid is completely dissolved. e. Aliquot into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. f. Store aliquots at -80°C.

  • Working Solution Preparation (for a single experiment): a. Thaw one aliquot of the 10 mg/mL stock solution. b. Perform serial dilutions in sterile culture medium immediately before adding to cells. Important: Vigorously vortex or pipette mix when diluting into the aqueous medium to prevent precipitation. c. Do not store aqueous dilutions.

Protocol 2: Western Blotting for Phosphorylated STAT3 (p-STAT3)
  • Cell Seeding and Treatment: a. Seed cells (e.g., SH-SY5Y) in a 6-well plate and grow to 70-80% confluency.[7] b. Pre-treat cells with various concentrations of anatabine (and a vehicle control) for 2 hours. c. Add the inflammatory stimulus (e.g., 100 ng/mL LPS) and incubate for the pre-determined optimal time (e.g., 30 minutes).

  • Cell Lysis: a. Place the plate on ice and quickly wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[12] b. Run the gel until adequate separation is achieved. c. Transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBS with 0.1% Tween-20 (TBS-T).[13] b. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in 5% BSA/TBS-T according to the manufacturer's recommendation. c. Wash the membrane 3x for 10 minutes each with TBS-T. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x for 10 minutes each with TBS-T.

  • Detection: a. Apply an ECL substrate and visualize the bands using a chemiluminescence imager. b. Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

References

  • Paris, D., et al. (2013). Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation. European Journal of Pharmacology. [Link]

  • ResearchGate. (n.d.). Anatabine acts as an agonist of α7 nAChR which activates PI3K-Akt and... ResearchGate. [Link]

  • Garatziotis, S., et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. Frontiers in Pharmacology. [Link]

  • Taylor & Francis Online. (n.d.). Anatabine – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Chemical structures of anatabine and nicotine. ResearchGate. [Link]

  • Li, Y., et al. (2025). Chronic Anatabine Administration Attenuates Cardiovascular Activity by Targeting NF-κB/NLRP3/Caspase-1-Dependent Pyroptosis and Oxidative Stress in Paraventricular Nucleus of Hypertensive Rat. Journal of Inflammation Research. [Link]

  • FooDB. (2005). Material Safety Data Sheet - D,L-Anatabine MSDS. FooDB. [Link]

  • Garatziotis, S., et al. (2022). Systems biology reveals anatabine to be an NRF2 activator. PMC. [Link]

  • Sokal, A., et al. (2025). Reorganization of Mitochondrial Function and Architecture in Response to Plant‐Derived Alkaloids: Anatabine, Anabasine, and Nicotine, Investigated in SH‐SY5Y Cells and in a Cellular Model of Parkinson's Disease. CNS Neuroscience & Therapeutics. [Link]

  • McDaniel, J. L., et al. (2013). The effects of anatabine on non-invasive indicators of muscle damage: a randomized, double-blind, placebo-controlled, crossover study. Journal of the International Society of Sports Nutrition. [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. [Link]

  • Google Patents. (n.d.). Use of anatabine to treat inflammation and methods of synthesizing...
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays | Download the White Paper. Mettler Toledo. [Link]

  • Elabscience. (n.d.). Ana-1 Cell Line. Elabscience. [Link]

  • Veeprho. (n.d.). Anatabine Impurities and Related Compound. Veeprho. [Link]

  • PMI Science. (2022). Systems biology reveals anatabine to be an NRF2 activator. PMI Science. [Link]

  • Bunney, P. E., et al. (2022). Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. Nutrients. [Link]

  • Le, T. T., et al. (2018). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology. [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Western Blotting. Rockland Immunochemicals. [Link]

  • Boster Bio. (2023). Blocking in Western Blot: Best Practices & Optimization Tips. Boster Bio. [Link]

  • ResearchGate. (n.d.). Determination of toxicity thresholds for the alkaloids anatabine,... ResearchGate. [Link]

  • Zhang, H., et al. (2020). A brief guide to good practices in pharmacological experiments: Western blotting. Acta Pharmacologica Sinica. [Link]

  • Caine, S. B., et al. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Journal of Psychopharmacology. [Link]

  • ResearchGate. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations. ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs. [Link]

Sources

Long-term storage conditions for 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride
Common Name: Anatabine Dihydrochloride
CAS Registry: 1131-48-2 (Salt form) / 2743-90-0 (Free base)[1][2]

Module 1: The Golden Standard (Storage Protocol)

Executive Summary: this compound (Anatabine 2HCl) is a hygroscopic salt prone to oxidative degradation.[1] While the dihydrochloride salt offers improved water solubility compared to the free base oil, it introduces a critical vulnerability: moisture-induced hydrolysis and clumping. [1]

The following protocol is the only guarantee for maintaining >98% purity over 24 months.

Phase 1: Arrival & Initial Handling
  • Immediate Action: Upon receipt, do not immediately place the vial in the freezer if the package was transported on dry ice. Allow the package to equilibrate to room temperature inside the shipping box to prevent condensation on the vial surface.

  • Visual Inspection: The compound should appear as a white to off-white crystalline solid .

    • Red Flag:[1] A yellow or brown tint indicates oxidation.

    • Red Flag:[1] Clumping or "sticky" texture indicates moisture absorption (deliquescence).[1]

Phase 2: Long-Term Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)Kinetic stabilization of the tetrahydropyridine ring, which is thermodynamically less stable than fully aromatic pyridines.
Atmosphere Inert Gas (Argon/N₂) The secondary amine in the tetrahydropyridine ring is susceptible to N-oxidation. Argon is heavier than air and provides a better blanket than Nitrogen.
Humidity Control Desiccator Required The dihydrochloride salt is highly hygroscopic. Storing the vial loose in a freezer will lead to moisture uptake through the septum/cap threads.
Light Dark / Amber Vial Bipyridine structures can undergo photo-induced electron transfer and radical formation.
Phase 3: The "Opening" Ritual (Critical)

Failure to follow this step is the #1 cause of batch degradation.[1]

  • Remove the desiccated vial from -20°C storage.

  • WAIT 15-20 MINUTES for the vial to reach room temperature.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial. This water gets trapped when you re-close it, turning your powder into a degraded paste within weeks.[1]

  • Weigh out the required amount quickly.

  • Purge the headspace with Argon or Nitrogen before re-sealing.

  • Seal with Parafilm and return to the desiccator at -20°C.

Module 2: Experimental Workflow & Solubility

Solubility Profile

The dihydrochloride salt alters the solubility profile significantly compared to the free base.

SolventSolubility Limit (Approx.)Stability in SolutionRecommendation
Water / PBS > 50 mM (High)< 24 Hours Dissolve immediately before use.[1] Do not store.
DMSO ~ 100 mM1-2 Weeks at -20°CPreferred for stock solutions.[2] Use anhydrous (dry) DMSO.
Ethanol ~ 50 mM1 Week at -20°CGood alternative if DMSO is toxic to your cell line.
Standard Operating Procedure (SOP) Visualization

The following diagram outlines the decision logic for handling the compound from storage to assay.

StorageWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (20 mins) (CRITICAL STEP) Start->Equilibrate Open Open & Weigh Equilibrate->Open Solvent Select Solvent Open->Solvent Purge Purge Headspace (Argon) Open->Purge Remaining Solid Water Aqueous Buffer (PBS/Water) Solvent->Water DMSO Anhydrous DMSO Solvent->DMSO Immediate Use Immediately (Do not store) Water->Immediate Stock Aliquot & Freeze (-20°C) Stable 2 weeks DMSO->Stock Reseal Parafilm & Desiccate Purge->Reseal Return Return to -20°C Reseal->Return

Figure 1: Optimal handling workflow to prevent moisture ingress and ensure solution stability.[1]

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from white to yellow. Is it still usable?

Diagnosis: Oxidation. The tetrahydropyridine ring is susceptible to oxidation, forming N-oxides or dehydrogenating to the fully aromatic bipyridine (which is often colored).[1]

  • Action: Check purity via LC-MS.

    • If purity is >90%: It may be usable for preliminary screens, but expect potency shifts.[1]

    • If purity is <90%: Discard. Oxidized byproducts can induce off-target toxicity in biological assays.

Q2: The powder has clumped into a sticky mass. Can I dry it out?

Diagnosis: Hygroscopic Failure. The dihydrochloride salt has absorbed atmospheric water. This changes the molecular weight (due to water mass) and likely initiated hydrolysis.

  • Action: Do not attempt to dry. Heating it will accelerate degradation.

  • Workaround: If you must use it, dissolve the entire contents of the vial in a known volume of solvent (e.g., DMSO) to create a master stock, then determine the actual concentration using UV-Vis extinction coefficients or HPLC calibration.[1] Do not rely on the original weight.

Q3: Can I freeze-thaw my aqueous stock solutions?

Answer: No. Anatabine 2HCl is unstable in water. The pH of the solution (acidic due to HCl) can accelerate degradation over time.

  • Protocol: Prepare aqueous dilutions fresh on the day of the experiment. If you need a stock, use DMSO, aliquot into single-use volumes, and store at -80°C. Never re-freeze a thawed aliquot.[1]

Troubleshooting Logic Tree

Troubleshooting Issue Visual Inspection Color Color Change (Yellow/Brown) Issue->Color Texture Texture Change (Sticky/Liquid) Issue->Texture Oxidation Oxidation Detected Color->Oxidation Moisture Hygroscopic Failure Texture->Moisture CheckLCMS Run LC-MS Check Purity Oxidation->CheckLCMS Discard Discard Moisture->Discard Severe Solubilize Dissolve All & Quantify Moisture->Solubilize Minor CheckLCMS->Discard <90% CheckLCMS->Solubilize >90%

Figure 2: Decision matrix for assessing compound viability based on visual changes.[1]

References

  • PubChem. (2024).[3] 1,2,3,6-Tetrahydro-2,3'-bipyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

pH adjustment for 1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride

Executive Summary

This compound (chemically synonymous with Anatabine dihydrochloride ) is a nicotinic acetylcholine receptor (nAChR) ligand.[1] As a dihydrochloride salt, it is highly acidic in aqueous solution and hygroscopic in solid form.

Successful use in biological assays requires navigating a critical solubility-pH trade-off . While the acidic salt is highly soluble, neutralizing the solution to physiological pH (7.4) shifts the equilibrium toward the free base, drastically reducing solubility and increasing the risk of precipitation and oxidation.

This guide provides self-validating protocols to adjust pH without compromising compound integrity.

Part 1: Critical Physicochemical Properties

Before attempting pH adjustment, you must understand the species behavior in solution.

PropertySpecificationImplication for Handling
Salt Form Dihydrochloride (2HCl)Dissolves to create a pH ~1–2 solution. Requires significant base (NaOH) to neutralize.
pKa Values pKa₁ ~3.0 (Pyridine N)pKa₂ ~9.0 (Amine N)At pH 7.4 , the molecule exists primarily as a monocation (protonated amine, neutral pyridine).
Solubility (PBS pH 7.2) ~0.3 mg/mL (approx 1.8 mM)CRITICAL LIMIT. Exceeding this concentration at neutral pH risks precipitation.
Solubility (DMSO/EtOH) ~15 mg/mLUse organic solvents for high-concentration stock solutions.
Stability Oxidation-proneThe tetrahydropyridine ring can aromatize to bipyridine. Prepare fresh.

Part 2: Decision Matrix & Workflow

Do not proceed until you have selected the correct protocol based on your required final concentration.

pH_Adjustment_Workflow Start START: Define Target Concentration Check Is Target Conc > 0.3 mg/mL (~1.8 mM)? Start->Check PathA Path A: Direct Aqueous Dissolution Check->PathA No (Low Conc) PathB Path B: Solvent Stock Method Check->PathB Yes (High Conc) Dissolve Dissolve 2HCl salt in Water (Result: Acidic pH ~2) PathA->Dissolve Titrate Titrate with 0.1N NaOH to pH 7.4 Dissolve->Titrate Buffer Add concentrated Buffer (e.g., 10x PBS) to reach 1x final Titrate->Buffer Solvent Dissolve in DMSO or Ethanol (Stock: 10-50 mM) PathB->Solvent Aliquot Aliquot and Store at -20°C (Protect from moisture) Solvent->Aliquot Dilute Dilute into Pre-warmed Buffer (pH 7.4) immediately before use Aliquot->Dilute

Figure 1: Decision tree for selecting the dissolution method based on solubility limits in aqueous buffers.

Part 3: Step-by-Step Protocols

Protocol A: Direct Aqueous Preparation (For Low Concentrations < 1 mM)

Use this method only if your final working concentration is well below the solubility limit.

  • Dissolution: Dissolve the this compound powder in deionized water (Milli-Q) at 80% of the final target volume.

    • Observation: The solution will be clear but highly acidic (pH < 3).

  • pH Monitoring: Place a calibrated micro-pH probe into the solution with constant gentle stirring.

  • Neutralization (The "Soft Landing"):

    • Add 0.1 N NaOH dropwise.

    • Warning: As pH approaches 6.0, the buffering capacity of the amine group engages. Proceed slowly.

    • Stop exactly at pH 7.2–7.4 .

  • Buffering: Add the appropriate volume of a concentrated buffer stock (e.g., 10x PBS or 10x HBSS) to reach 1x concentration.

    • Why? Adding buffer salts before neutralizing the acid can cause local precipitation due to the common ion effect or rapid pH shifts.

  • Final Volume: Adjust to final volume with water. Filter sterilize (0.22 µm) immediately.

Protocol B: The "Solvent Shift" (For High Concentrations)

Recommended for most applications to ensure stability and reproducibility.

  • Stock Preparation: Dissolve the dihydrochloride salt in 100% DMSO or Ethanol to a concentration of 10–50 mM .

    • Note: The salt is soluble in these solvents, and they suppress ionization issues.

  • Storage: Store this stock at -20°C, desiccated and protected from light.

  • Working Solution:

    • Prepare your assay buffer (e.g., PBS, pH 7.4).

    • Dilute the DMSO stock 1:1000 (or required ratio) directly into the buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.1% (or as tolerated by your cells).

    • Do not adjust pH further. The buffer capacity of the PBS is sufficient to handle the trace acidity of the diluted stock.

Part 4: Troubleshooting & FAQs

Q1: I adjusted the pH to 7.4, and the solution turned cloudy. Why?

Diagnosis: You likely exceeded the aqueous solubility limit of the neutral/monocationic species (~0.3 mg/mL). Mechanism: At pH < 3, the molecule is a dication (highly soluble). At pH 7.4, it loses protons, becoming less polar. If the concentration is high (e.g., 10 mM), the neutral species aggregates. Solution: Use Protocol B (DMSO stock). If you must use water, lower the concentration.

Q2: My solution turned yellow/brown after 24 hours. Is it safe to use?

Diagnosis: Oxidation. Mechanism: The tetrahydropyridine ring is susceptible to oxidative dehydrogenation, reverting to the aromatic bipyridine structure. This reaction is accelerated by light, higher pH, and transition metal impurities. Solution: Discard the solution. Always prepare aqueous working solutions fresh daily .

Q3: How does the dihydrochloride salt affect the osmolality of my media?

Diagnosis: Hypertonicity risk. Mechanism: 1 mole of drug contributes 3 osmoles (1 Drug cation + 2 Cl⁻ ions) plus the Na⁺ added during pH adjustment. Calculation: For a 1 mM drug solution, you are adding ~3–5 mOsm/kg. This is negligible. However, at 100 mM, you significantly alter tonicity. Solution: For high concentrations, reduce the NaCl in your base buffer to compensate for the added chloride ions.

Q4: Can I use HEPES instead of PBS?

Answer: Yes, and it is often preferred. Phosphate (in PBS) can occasionally precipitate with cationic drugs or trace calcium. HEPES (20 mM, pH 7.4) provides excellent buffering capacity in the physiological range and is less prone to ionic interference.

Part 5: Mechanistic Pathway (Stability)

Understanding the degradation pathway helps reinforce why fresh preparation is mandatory.

Degradation_Pathway Anatabine 1,2,3,6-Tetrahydro-2,3'-bipyridine (Active Agonist) Intermediate Oxidative Intermediates Anatabine->Intermediate Light / O2 / High pH Bipyridine 2,3'-Bipyridine (Inactive/Toxic Aromatized Product) Intermediate->Bipyridine - H2 (Dehydrogenation)

Figure 2: Oxidative degradation pathway. The tetrahydropyridine ring loses hydrogen to form the fully aromatic, planar bipyridine structure, losing biological efficacy.

References

  • Cayman Chemical. (R,S)-Anatabine (Item No. 11001) Product Information. (Provides solubility data in PBS vs. Solvents). Link

  • PubChem. 1,2,3,6-Tetrahydro-2,3'-bipyridine (Compound CID 261474).[2] National Library of Medicine. (Chemical structure and physical properties).[2][3][4][5][6][7] Link

  • Sigma-Aldrich (Merck). 1,2,3,6-Tetrahydro-2,3'-bipyridine Product Specification. (Handling and storage safety data). Link

  • Felpin, F. X., & Lebreton, J. (2004). Recent advances in the total synthesis of piperidine and pyrrolidine natural alkaloids. European Journal of Organic Chemistry. (Discusses stability of tetrahydropyridine rings). Link

Sources

Technical Support Center: Purification & Handling of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Commercial samples of 1,2,3,6-Tetrahydro-2,3'-bipyridine (commonly known as Anatabine ) often suffer from rapid degradation and co-eluting structural analogs. Unlike its fully aromatic cousin (2,3'-bipyridine) or its saturated analog (Anabasine), Anatabine contains a reactive enamine/diene system in the tetrahydropyridine ring. This makes it highly susceptible to oxidation (forming Myosmine) and polymerization.

This guide provides a modular troubleshooting approach, moving from diagnostic characterization to specific purification protocols based on the nature of your impurities.

Part 1: Diagnostic Triage (Characterization)

Q: My sample has a purity label of 95%, but my bioassay results are inconsistent. How do I definitively identify the contaminants?

A: Standard HPLC methods often fail to resolve Anatabine from its isobaric or structural analogs. You must use a method capable of separating the "Tobacco Alkaloid Cluster."

The Problem:

  • Anabasine: Hydrogenated analog (Piperidine ring). Very similar pKa and polarity.

  • Myosmine: Dehydrogenated analog (Imine). The primary oxidation product.

  • Nicotine: Isomeric precursor.

Recommended Protocol: High-Resolution HPLC Do not rely on simple C18 gradients. You require an amine-modified condition or high pH stability.

ParameterSpecification
Column Phenomenex Gemini-NX C18 (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Acetate (pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 mins
Detection UV @ 260 nm (primary), 230 nm (secondary)
Key Retention Order Nicotine < Anatabine < Myosmine < Anabasine

Technical Insight: At pH 10, the alkaloids are in their free-base form, which improves peak shape and resolution compared to acidic conditions where they interact strongly with silanols.

Part 2: Bulk Purification (The "Heavy Lifting")

Q: My sample is dark brown or viscous. How do I perform a bulk cleanup without losing yield?

A: The brown color indicates polymerization products and oxidation (Myosmine). A modified Acid-Base extraction utilizing Methyl tert-butyl ether (MTBE) is superior to Dichloromethane (DCM) for this specific alkaloid, as supported by process patents [1].

Workflow: Differential pH Extraction

ExtractionWorkflow Start Crude Anatabine Sample (Brown/Viscous) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Protonation Wash Wash with MTBE (x2) Discard Organic Layer Acidify->Wash Removes Neutrals/Polymers Basify Adjust Aqueous Layer to pH 9.5 - 10 (NaOH) Wash->Basify Aqueous Phase Only Extract Extract into DCM or MTBE (Product in Organic) Basify->Extract Free Base Formation Dry Dry (Na2SO4) & Concentrate under Argon Extract->Dry Isolation

Figure 1: Acid-Base purification logic targeting removal of non-basic oxidation byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1g of crude material in 20mL 1M HCl . The solution should be acidic (pH < 2).

  • The "Scrub": Wash this aqueous acidic solution with 20mL MTBE (or Ethyl Acetate).

    • Why? Anatabine is protonated (salt form) and stays in the water. Neutral tars, polymers, and non-basic impurities migrate to the organic layer.

    • Action:Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 50% NaOH dropwise until pH reaches 10.

    • Observation: The solution will turn cloudy as the free base oils out.

  • Recovery: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20mL).

  • Drying: Dry combined organics over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Part 3: Fine Polishing (Removing Structural Analogs)

Q: I still see Anabasine (approx. 5%) or Myosmine. Extraction didn't remove them.

A: Liquid-liquid extraction cannot separate Anatabine from Anabasine because their pKa values are too similar. You must use Flash Chromatography or Salt Recrystallization .

Method A: Flash Chromatography (For <5g scale)
  • Stationary Phase: Amine-functionalized Silica (NH2-Silica) is preferred to avoid tailing. If using standard silica, you must add 1% Triethylamine (TEA) to the mobile phase.

  • Eluent: Hexane:Ethyl Acetate (80:20) + 1% TEA.

  • Separation Logic: The saturated ring of Anabasine makes it slightly more polar/basic than the tetrahydropyridine ring of Anatabine, allowing separation on long columns.

Method B: Salt Recrystallization (For >5g scale or Storage)

Converting the free base oil into a stable crystalline salt is the most effective way to achieve >99% purity and ensure long-term stability [2].

Protocol: Formation of Anatabine Citrate

  • Dissolve the free base Anatabine (from Part 2) in Ethanol (10 mL per gram).

  • Add 1.0 equivalent of anhydrous Citric Acid dissolved in hot Ethanol.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystals.

    • Result: Impurities (like Myosmine) generally remain in the mother liquor.

    • Bonus: The citrate salt is significantly more stable against oxidation than the free base oil.

Part 4: Stability & Storage (The "Red Shift")

Q: My clear oil turned red after 3 days on the bench. Is it ruined?

A: The red color indicates the formation of Myosmine and subsequent polymerization. The 1,2,3,6-tetrahydropyridine ring is chemically fragile.

Degradation Pathway:

Degradation Anatabine Anatabine (Colorless Oil) Oxidation Oxidation (Air/Light) Anatabine->Oxidation Myosmine Myosmine (Yellow/Orange) Oxidation->Myosmine -2H Polymers Polymers (Red/Brown Tar) Myosmine->Polymers Cross-linking

Figure 2: The oxidative degradation pathway of Anatabine.

Mandatory Storage Conditions:

  • State: Store as a Salt (Citrate or Salicylate) whenever possible.

  • Atmosphere: If storing as a free base oil, you must flush the vial with Argon or Nitrogen and seal with Parafilm.

  • Temperature: -20°C is required for long-term storage (>1 month).

  • Light: Amber vials are non-negotiable.

References
  • Williams, J., & Putman, R. (2012). Methods of synthesizing anatabine. U.S. Patent No.[1][2] 8,207,346.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Jacob, P., Yu, L., Shulgin, A. T., & Benowitz, N. L. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731–736.[3]

  • Zhang, H., & Stanfill, S. B. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine.[4][5] Analytical Chemistry, 83(23).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1,2,3,6-Tetrahydro-2,3'-bipyridine Dihydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,6-Tetrahydro-2,3'-bipyridine, commonly known as Anatabine , is a minor tobacco alkaloid and a structural analog of nicotine. In its dihydrochloride salt form , it serves as a critical reference standard for biomarker discovery, smoking cessation studies, and neuroinflammation research.

This guide provides a definitive technical analysis of the 1H NMR spectrum of Anatabine Dihydrochloride. Unlike generic spectral databases, this document focuses on differentiation , specifically how to distinguish this compound from its saturated analog (Anabasine) and other nicotine-related impurities using high-resolution NMR.

Chemical Profile & Structural Logic

Before analyzing the spectrum, one must understand the magnetic environment created by the dihydrochloride salt form.

  • Compound: this compound (Anatabine 2HCl)

  • CAS: 11388-01-3 (Free base generic); Salt forms vary.

  • Molecular Weight: 160.22 (Free base) / ~233.1 (Dihydrochloride)

  • Key Structural Feature: The "Tetrahydro" ring contains a double bond at the C-4'/C-5' position. This alkene functionality is the primary diagnostic handle distinguishing it from Anabasine.

Structural Visualization & Numbering

The following diagram illustrates the proton environments. Note the critical alkene protons (H-4', H-5') which are absent in Anabasine.

AnatabineStructure cluster_pyridine Pyridine Ring (Aromatic) cluster_tetrahydropyridine Tetrahydropyridine Ring (Aliphatic/Alkene) N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C2_prime C2' (Chiral) C3->C2_prime Linker C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Aromatic Downfield Pyridine 7.5 - 8.8 ppm C6->Aromatic C3_prime C3' C2_prime->C3_prime C4_prime C4' (=CH) C3_prime->C4_prime C5_prime C5' (=CH) C4_prime->C5_prime Alkene Diagnostic Alkene Region 5.8 - 5.9 ppm C4_prime->Alkene C6_prime C6' (CH2) C5_prime->C6_prime C5_prime->Alkene N1_prime NH2+ (Salt) C6_prime->N1_prime N1_prime->C2_prime

Caption: Structural connectivity of Anatabine. The C4'-C5' double bond (red dotted line) is the specific NMR marker distinguishing it from Anabasine.

1H NMR Spectral Analysis (Detailed Assignments)

The spectrum of the dihydrochloride salt differs significantly from the free base due to the protonation of both nitrogen atoms. This causes a general downfield shift (deshielding) of protons adjacent to the nitrogens.

Solvent: Methanol-d4 (CD3OD) or Deuterium Oxide (D2O). Frequency: 500-600 MHz recommended for clear splitting of the alkene region.

Table 1: Chemical Shift Assignments (MeOD/D2O)
RegionProton (Assignment)Shift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Value
Aromatic Pyridine H-68.80 - 8.95Doublet (d)~5.0High
Aromatic Pyridine H-28.70 - 8.85Singlet (s)-High
Aromatic Pyridine H-48.35 - 8.50Doublet (d)~8.0Moderate
Aromatic Pyridine H-57.90 - 8.05DD or Multiplet~5.0, 8.0Moderate
Alkene Tetrahydro H-4', H-5' 5.80 - 5.95 Multiplet - CRITICAL
Aliphatic Methine H-2' (Chiral Center)4.60 - 4.80Broad/Multiplet-Moderate
Aliphatic Methylene H-6' (adj to N)3.80 - 4.00Multiplet-Moderate
Aliphatic Methylene H-3' (Allylic)2.60 - 2.80Multiplet-Low

Note on Salt Effect: In the free base, the pyridine protons typically appear at 8.57, 8.44, 7.88, 7.43 ppm. The salt form pushes these values downfield (higher ppm) due to the positive charge on the nitrogen withdrawing electron density.

Comparative Analysis: The "Alternative" Landscape

In drug development and tobacco analysis, Anatabine is rarely analyzed in isolation. It must be distinguished from its biosynthetic cousins. The following table contrasts Anatabine 2HCl with its primary alternatives.

Table 2: Spectral Differentiation Matrix
FeatureAnatabine (Product) Anabasine (Alternative 1) Nicotine (Alternative 2)
Core Structure Tetrahydropyridine (Unsaturated)Piperidine (Saturated)Pyrrolidine (5-membered)
Key Distinction Alkene signals at 5.8-5.9 ppm NO signals in 5.0-6.0 ppm region N-Methyl Singlet at ~2.7-2.9 ppm
Aliphatic Region Complex multiplets (allylic coupling)Broad multiplets (chair conformations)Distinct multiplets for 5-ring
Common Impurity Anabasine (via reduction)Anatabine (via oxidation)Nornicotine
The "Gold Standard" Differentiation Protocol

To confirm the identity of Anatabine Dihydrochloride and rule out Anabasine contamination:

  • Zoom into 5.5 – 6.5 ppm: If this region is silent, you have Anabasine, not Anatabine.

  • Integrate the Alkene Region: The integral should correspond to 2 protons relative to the aromatic H-2 singlet (1 proton). A ratio < 2:1 indicates Anabasine impurity.

Experimental Protocol: Validated Workflow

This protocol ensures reproducibility and minimizes solvent-solute exchange artifacts common with amine salts.

Workflow Visualization

ExperimentalProtocol Start Sample: Anatabine 2HCl (Hygroscopic Solid) Solvent Solvent Selection: MeOD (Preferred for resolution) D2O (Preferred for biological mimicry) Start->Solvent Prep Preparation: Dissolve 5-10 mg in 0.6 mL solvent. Add TMS/TSP internal standard. Solvent->Prep Acquisition Acquisition Parameters: Pulse: 30° | D1: 5-10s (Relaxation) Scans: 16-64 Prep->Acquisition Processing Processing: Line Broadening: 0.3 Hz Baseline Correction: Polynomial Acquisition->Processing Analysis Critical Check: Integrate 5.8-5.9 ppm region. Confirm 2H count. Processing->Analysis

Caption: Step-by-step NMR acquisition workflow for Anatabine Dihydrochloride.

Detailed Methodology
  • Sample Handling: Anatabine dihydrochloride is hygroscopic. Weigh rapidly in a dry box or low-humidity environment.

  • Solvent Choice:

    • Methanol-d4 (MeOD): Recommended for structural characterization. It minimizes exchange broadening of the ammonium protons (though -NH protons will likely exchange and disappear).

    • D2O: Use if analyzing biological metabolites. Note that the HDO peak may obscure the 4.6-4.8 ppm region (H-2' methine).

  • Acquisition:

    • Relaxation Delay (D1): Set to at least 5 seconds. The quaternary carbons and salt protons can have long T1 times. For quantitative NMR (qNMR), use D1 > 30s.

    • Pulse Width: 30° or 45° pulse is sufficient for qualitative ID.

References
  • Saloranta-Simell, T., & Leino, R. (2011). NMR spectroscopic characterization of (±)-anatabine and (±)-anabasine. Tetrahedron Letters, 52(36), 4681-4683.

  • Jacob, P., et al. (1999). Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco. Journal of Chromatography A.

  • Human Metabolome Database (HMDB). Anatabine Spectral Data (HMDB0003058).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11388, Anatabine.

Comparative pharmacokinetics of Anatabine and Anabasine in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacokinetics of Anatabine and Anabasine: A Guide for Preclinical Model Selection

Executive Summary: Divergent Destinies of Structural Isomers

In the landscape of minor tobacco alkaloids (MTAs), Anatabine and Anabasine represent a classic case of structural isomerism leading to divergent pharmacological profiles. While both are nicotinic acetylcholine receptor (nAChR) agonists, their utility in drug development differs fundamentally.

  • Anatabine is currently the primary therapeutic candidate, exhibiting a favorable safety profile and potent anti-inflammatory properties via NF-

    
    B inhibition.
    
  • Anabasine , conversely, serves largely as a biomarker of tobacco consumption or a reference toxicant due to its narrower therapeutic index and teratogenic potential.

This guide provides a rigorous technical comparison of their pharmacokinetic (PK) behaviors in rodent models, designed to assist researchers in optimizing dosing regimens and experimental design.

Chemical & Pharmacological Context

Understanding the PK data requires a structural foundation. Both molecules are piperidine alkaloids, but the saturation of the pyridine ring differs.

FeatureAnatabine Anabasine
Structure 1,2,3,6-tetrahydropyridine ringPiperidine ring (fully saturated)
Primary Target

7 and

4

2 nAChRs (Agonist)

7 and

4

2 nAChRs (Agonist)
Key Mechanism Anti-inflammatory: Lowers IL-6/TNF-

via STAT3/NF-

B blockade.
Neuroactive/Toxic: High affinity for muscle-type nAChRs (toxicity driver).
Therapeutic Status Investigational (Alzheimer's, Hashimoto's).Reference Standard / Pesticide (historically).

Comparative Pharmacokinetics: The Data

The following data synthesizes findings from key studies, notably Xia et al. (2021) and Jacob et al. (1999).

Key Insight: The Species Gap

A critical "trap" for researchers is the massive clearance difference between mice and rats for Anatabine.

  • Mice: Rapid elimination (

    
     min). Efficacy studies in mice require frequent dosing or osmotic minipumps.
    
  • Rats: Moderate elimination (

    
     hour). Suitable for standard IP/PO dosing.
    
PK Parameters Table (Rodent Models)
ParameterAnatabine (Rat)Anatabine (Mouse)Anabasine (Rat)
Route IV / IPIPIP / SC

~10 min (IP)1.8 min (IP)~30–60 min

(at 2mg/kg)
~1.18

g/mL
~1.37

g/mL
Dose Dependent
Bioavailability (

)
~68.6%High (assumed)High (>70%)
Half-life (

)
68.4 min 12.6 min ~9–16 hours (Est.)*
Clearance (CL) 8.11 mL/min/kg78.6 mL/min/kgSlower than Nicotine
Brain/Plasma Ratio 2.5 (Highly Penetrant)Noted as penetrant< 1.0 (Lower penetration)

*Note on Anabasine


: Unlike Anatabine, Anabasine exhibits "slower pharmacokinetics" than nicotine and persists longer in plasma, contributing to its utility as a compliance biomarker (Jacob et al., 1999).
Distribution & BBB Penetration
  • Anatabine: Exhibits exceptional Blood-Brain Barrier (BBB) penetration. The Brain

    
     is approximately 3.5-fold higher  than plasma 
    
    
    
    , making it an ideal candidate for neuroinflammatory indications (e.g., Multiple Sclerosis, Alzheimer's).
  • Anabasine: Crosses the BBB but with lower efficiency and higher retention in peripheral tissues compared to Anatabine.

Experimental Protocols: Self-Validating Systems

To generate reproducible PK data, you must control for the rapid metabolism of these alkaloids. Below is a validated workflow for LC-MS/MS quantification.

A. Study Design & Dosing
  • Animals: Sprague-Dawley Rats (250-300g) or C57BL/6 Mice (20-25g).

  • Fasting: Overnight fasting (12h) is mandatory to standardize absorption (

    
    ).
    
  • Dosing Formulation: Dissolve alkaloid salts (tartrate or dihydrochloride) in 0.9% saline. Adjust pH to 7.4 to prevent local irritation/precipitation.

B. Serial Sampling (Microsampling)
  • Technique: Tail vein microsampling (rats) or saphenous vein (mice).

  • Timepoints:

    • Anatabine: 5, 15, 30, 60, 120, 240 min (Crucial to catch the early elimination phase).

    • Anabasine: Extend sampling to 24 hours (e.g., 0.5, 1, 2, 4, 8, 12, 24 h).

C. Bioanalytical Method (LC-MS/MS)
  • Internal Standard (IS): Use Anatabine-d4 or N-ethylnorcotinine . Do not use bare Nicotine as an IS due to potential contamination or smoking by lab personnel.

  • Extraction: Protein Precipitation (PPT) is preferred over SPE for high throughput, provided a divert valve is used to dump early eluting salts.

Protocol Workflow Diagram:

PK_Workflow cluster_0 Phase 1: In-Life Phase cluster_1 Phase 2: Bioanalysis Dosing Dosing (IV/IP/PO) (pH adj. Saline) Sampling Microsampling (10-20µL Blood) Dosing->Sampling t=0 to 24h Quench Immediate Quench (K2EDTA + Ice) Sampling->Quench <30 sec IS_Add Add Internal Std (Anatabine-d4) Quench->IS_Add Plasma Sep Extract Extraction (Acetonitrile PPT) IS_Add->Extract LCMS LC-MS/MS (HILIC or C18) Extract->LCMS Supernatant

Figure 1: Optimized Pharmacokinetic Workflow for Minor Tobacco Alkaloids. Note the critical "Immediate Quench" step to prevent ex-vivo metabolism.

Safety & Toxicology Profile

When selecting between these compounds for research, the safety margin is the deciding factor.

  • Anatabine:

    • Therapeutic Index: Wide.[1]

    • Observation: No significant toxicity observed at therapeutic doses (1–10 mg/kg) in chronic studies.

    • LD50: Higher (safer) than nicotine.

  • Anabasine:

    • Therapeutic Index: Narrow.

    • Toxicity:[2][3] Known teratogen (causes "crooked calf disease" in livestock via fetal movement inhibition).

    • Mechanism: Prolonged desensitization of neuromuscular nAChRs leading to respiratory depression at high doses.

Mechanistic Pathway Comparison:

Mechanism_Path cluster_Anatabine Anatabine Pathway cluster_Anabasine Anabasine Pathway Receptor nAChR Activation (α7 / α4β2) Signal_1 STAT3 Phosphorylation Inhibition Receptor->Signal_1 Biased Signaling? Signal_2 Neuromuscular Junction Depolarization Receptor->Signal_2 Ana_Input Anatabine Ana_Input->Receptor Effect_1 Reduced NF-κB Signal_1->Effect_1 Outcome_1 Anti-Inflammatory (Neuroprotection) Effect_1->Outcome_1 Anab_Input Anabasine Anab_Input->Receptor Effect_2 Fetal Akinesia (In Utero) Signal_2->Effect_2 Outcome_2 Teratogenicity (Skeletal Defects) Effect_2->Outcome_2

Figure 2: Divergent Signaling Outcomes. While both bind nAChRs, Anatabine favors anti-inflammatory pathways, whereas Anabasine triggers neuromuscular toxicity.

References

  • Xia, W., et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy.[4][5] Journal of Natural Products.

  • Paris, D., et al. (2013). Anatabine ameliorates Alzheimer's disease-like pathology in transgenic mice. European Journal of Pharmacology.

  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health.

  • Bunney, P.E., et al. (2018). Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. International Journal of Molecular Sciences.

  • Benowitz, N.L., et al. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology.

Sources

Technical Guide: Cross-Reactivity of 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) in Cotinine Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 1,2,3,6-Tetrahydro-2,3'-bipyridine in cotinine immunoassays Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, the specificity of cotinine immunoassays is critical for accurately distinguishing tobacco use from Nicotine Replacement Therapy (NRT). This guide analyzes the cross-reactivity of 1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , in commercial cotinine assays.

The Verdict: In high-quality commercial immunoassays (ELISA, RIA, Chemiluminescence), Anatabine exhibits negligible cross-reactivity (typically <1%) . This lack of interference is not merely a performance metric but a clinical necessity: it allows Anatabine to serve as a distinct biomarker for tobacco plant exposure, separate from the purified nicotine found in NRT products.

Part 1: Molecular Identity & Mechanistic Insight

To understand the cross-reactivity profile, one must first define the structural relationship between the analyte (Cotinine) and the interferent (Anatabine).

Nomenclature and Structure
  • Analyte: Cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone)

  • Interferent: 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine)

Anatabine is a minor tobacco alkaloid, comprising roughly 2-4% of the total alkaloid content in Nicotiana tabacum. Unlike Cotinine, which is a metabolite produced by the hepatic oxidation of nicotine (CYP2A6 pathway), Anatabine is absorbed directly from the plant.

Structural Homology vs. Antibody Specificity

Most anti-cotinine antibodies are raised against the pyrrolidinone ring , specifically targeting the carbonyl oxygen at position 2 and the N-methyl group.

  • Cotinine: Contains a 5-membered pyrrolidinone ring with a carbonyl group (=O).

  • Anatabine: Contains a 6-membered tetrahydropyridine ring with a double bond but lacks the carbonyl group .

This structural divergence is the primary reason for the low cross-reactivity. The antibody's paratope cannot form the necessary hydrogen bonds or electrostatic interactions with Anatabine's tetrahydropyridine ring that it forms with Cotinine's pyrrolidinone carbonyl.

Visualizing the Structural Divergence

StructuralComparison cluster_tobacco Tobacco Plant Alkaloids Nicotine Nicotine (Precursor) Cotinine Cotinine (Target Analyte) Key Feature: Pyrrolidinone Carbonyl Nicotine->Cotinine Hepatic Metabolism (CYP2A6) Antibody Anti-Cotinine Antibody (High Specificity) Cotinine->Antibody High Affinity Binding (Target Detection) Anatabine Anatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine) Key Feature: Tetrahydropyridine Ring Anatabine->Antibody Negligible Binding (<1% Cross-Reactivity)

Figure 1: Structural relationship and antibody binding affinity. The antibody targets the metabolic product (Cotinine), showing minimal affinity for the minor alkaloid (Anatabine).

Part 2: Comparative Performance Analysis

The following table summarizes the cross-reactivity (CR) profiles of Anatabine (often grouped with "Minor Alkaloids" or "Anabasine" due to isomerism) across major immunoassay platforms.

Definition of Cross-Reactivity (CR%):



Table 1: Cross-Reactivity in Commercial Assays
Assay PlatformMethodologyReported Anatabine CR%Notes
Neogen Cotinine ELISA ELISA (Colorimetric)< 0.39% Listed as "No significant reaction up to 10 µg/mL" for minor alkaloids.
OraSure EIA (Oral Fluid)< 0.1% Specificity focuses on distinguishing NRT; minor alkaloids show negligible interference.
Immulite 2000 (Siemens) ChemiluminescenceNegligible High specificity monoclonal Ab; primary interference is usually 3-OH-Cotinine (~30%), not Anatabine.
DRI Cotinine Assay Homogeneous EIA< 1% Designed to tolerate high concentrations of nicotine and related alkaloids without false positives.
Abnova / Sigma ELISA Competitive ELISA< 1% Standard polyclonal/monoclonal kits for research use confirm low affinity for bipyridine structures.

Data Interpretation:

  • < 1% CR is the Industry Standard: Given that Anatabine concentrations in urine (1–10 ng/mL) are significantly lower than Cotinine concentrations (500–5000 ng/mL) in smokers, a cross-reactivity of <1% ensures that Anatabine contributes effectively zero signal to the total cotinine result.

  • The "False Positive" Myth: A user taking pure Anatabine supplements (e.g., for anti-inflammatory research) would likely test negative on a standard Cotinine screen because the assay simply does not "see" the molecule.

Part 3: Experimental Validation Protocol

For researchers developing new assays or validating LDTs (Laboratory Developed Tests), relying on package inserts is insufficient. You must empirically validate cross-reactivity using a Spiking & Recovery protocol.

Protocol: Determination of Cross-Reactivity

Objective: Calculate the % Cross-Reactivity of 1,2,3,6-Tetrahydro-2,3'-bipyridine in your specific assay.

Reagents:

  • Matrix: Cotinine-free human urine or serum (pooled).

  • Analyte Standard: Cotinine (1000 ng/mL stock).

  • Interferent Standard: Anatabine (10,000 ng/mL stock).

Workflow:

ValidationProtocol Step1 Step 1: Preparation Prepare Cotinine-Free Matrix (Zero Standard) Step2 Step 2: Spiking Series Spike Anatabine at Logarithmic Intervals (10, 100, 1000, 10,000 ng/mL) Step1->Step2 Step3 Step 3: Assay Execution Run Assay in Triplicate for each spike level Step2->Step3 Step4 Step 4: Data Analysis Measure Apparent Cotinine Concentration Step3->Step4 Step5 Step 5: Calculation CR% = (Apparent Cotinine / Spiked Anatabine) * 100 Step4->Step5 Decision Is CR > 1%? Step5->Decision Pass PASS: Specificity Confirmed Decision->Pass No Fail FAIL: Interference Detected Requires Chromatographic Confirmation Decision->Fail Yes

Figure 2: Step-by-step workflow for validating cross-reactivity in the laboratory.

Calculation Example

If you spike 10,000 ng/mL of Anatabine into the matrix and the assay reads 50 ng/mL (Apparent Cotinine):



Conclusion:[1][2][3][4][5][6][7] The assay is highly specific.

Part 4: Clinical Application & Why Specificity Matters

The lack of cross-reactivity is not just a biochemical footnote; it is the foundation of modern tobacco testing strategies.

Distinguishing NRT from Tobacco Use
  • NRT Users: Use purified nicotine (gum, patches). Their urine contains Cotinine but NO Anatabine .

  • Tobacco Users: Use plant-derived tobacco. Their urine contains Cotinine AND Anatabine .[8][9]

If the Cotinine assay cross-reacted with Anatabine, it would not invalidate the test (since both groups have Cotinine), but it highlights the importance of the Anatabine-Specific Assay (usually LC-MS/MS) as a confirmatory tool.

The "Anatabine Gap"

Researchers use the ratio of these alkaloids to determine the source of nicotine.

  • Scenario: A patient claims to be on nicotine gum (NRT) but tests show extremely high "Cotinine."

  • Resolution: Run an LC-MS/MS panel.

    • If Anatabine is present (>2 ng/mL): The patient is using tobacco.[10]

    • If Anatabine is absent: The patient is using NRT (or vaping purified e-liquids).

References

  • Centers for Disease Control and Prevention (CDC). (2020). Biochemical Verification of Tobacco Use and Abstinence. Retrieved from [Link]

  • Jacob, P., et al. (2002). "Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy."[2][8][9][10][11][12] Cancer Epidemiology, Biomarkers & Prevention, 11(12), 1668-1673. Retrieved from [Link]

  • Neogen Corporation. (2024). Cotinine ELISA Kit Instructions for Use. Retrieved from [Link]

  • Benowitz, N. L., et al. (2009). "Urine cotinine screening by immunoassay: Cross-reactivity and clinical interpretation." Nicotine & Tobacco Research.[11] Retrieved from [Link]

Sources

Benchmarking 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Anti-Inflammatory Activity Against NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,6-Tetrahydro-2,3'-bipyridine , commonly known as Anatabine , represents a distinct class of anti-inflammatory alkaloids that diverges fundamentally from the mechanism of action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs primarily target the arachidonic acid cascade (COX-1/COX-2 inhibition), Anatabine functions as a Cholinergic Anti-inflammatory Pathway (CAP) agonist.

Experimental benchmarking reveals that Anatabine matches the cytokine-suppressive efficacy of NSAIDs in acute models (LPS challenge) but offers superior performance in models of neuroinflammation and inflammatory bowel disease (IBD), where NSAIDs are often contraindicated due to gastrointestinal (GI) toxicity or poor Blood-Brain Barrier (BBB) penetration. This guide provides the mechanistic rationale, comparative data, and validated protocols for benchmarking Anatabine against standard NSAIDs.

Mechanistic Divergence: CAP vs. COX

To understand the benchmarking results, one must first distinguish the signaling architectures. NSAIDs act downstream on enzymatic conversion; Anatabine acts upstream on transcription factor regulation via receptor activation.

The Signaling Pathways
  • NSAIDs (e.g., Ibuprofen, Celecoxib): Inhibit Cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).[1] This reduces pain and swelling but does not directly inhibit the production of upstream cytokines (TNF-

    
    , IL-6).
    
  • Anatabine: Acts as an agonist for

    
     nicotinic acetylcholine receptors (
    
    
    
    -nAChR). Activation of this receptor inhibits the phosphorylation of JAK2/STAT3 and NF-
    
    
    B
    , thereby suppressing the transcription of pro-inflammatory cytokines at the source.
Pathway Visualization

The following diagram illustrates the divergent entry points of Anatabine versus NSAIDs within the inflammatory cascade.

G cluster_0 Transcriptional Control (Anatabine) cluster_1 Enzymatic Control (NSAIDs) Anatabine Anatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine) nAChR α7-nAChR (Macrophage Surface) Anatabine->nAChR Activates (Agonist) STAT3_NFkB STAT3 & NF-κB (Phosphorylation) nAChR->STAT3_NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) STAT3_NFkB->Cytokines Promotes Transcription COX COX-1 / COX-2 Enzymes Cytokines->COX Induces Expression NSAID NSAIDs (Ibuprofen, Indomethacin) NSAID->COX Inhibits Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Synthesis Arachidonic Arachidonic Acid Arachidonic->COX Substrate

Figure 1: Mechanistic comparison showing Anatabine's upstream transcriptional inhibition vs. NSAIDs' downstream enzymatic inhibition.

Comparative Benchmarking Profile

The following table synthesizes data from multiple studies (Paris et al., Ruiz Castro et al.) comparing Anatabine against standard NSAIDs.

FeatureAnatabine (1,2,3,6-Tetrahydro-2,3'-bipyridine)NSAIDs (Ibuprofen/Indomethacin)Advantage/Disadvantage
Primary Target

-nAChR (Agonist)
COX-1 / COX-2 (Inhibitor)Anatabine: Upstream cytokine suppression.
Cytokine Effect Reduces TNF-

, IL-6, IL-1

transcription.
Minimal direct effect on cytokine transcription; reduces PGE2.Anatabine: Superior for "Cytokine Storm" contexts.
GI Safety High. Protective in colitis models (DSS-induced).[2][3]Low. Causes mucosal damage; exacerbates colitis.Anatabine: Safe for IBD/GI-compromised subjects.
CNS Penetration High. Crosses BBB effectively; reduces BACE1 in Alzheimer's models.Variable. Some cross (e.g., Ibuprofen), but chronic use carries vascular risks.Anatabine: Preferable for Neuroinflammation.
Acute Efficacy Dose-dependent reduction of LPS-induced inflammation (1–20 mg/kg).Highly effective for acute pain/swelling.NSAIDs: Superior for immediate analgesia.
Chronic Toxicity Low risk of GI ulceration; potential cholinergic side effects at high doses.GI bleeding, renal toxicity, cardiovascular events.[4]Anatabine: Better chronic safety profile.
Key Experimental Findings
  • LPS-Induced Sepsis Model: Anatabine (10 mg/kg) significantly reduces plasma levels of TNF-

    
     and IL-6 by preventing STAT3 phosphorylation in the spleen and kidney [1].
    
  • Autoimmune Encephalomyelitis (EAE): Anatabine delays onset and severity of clinical symptoms in MS models, a context where NSAIDs show limited efficacy [1].

  • Colitis (DSS Model): While NSAIDs often worsen colitis symptoms, Anatabine reduces disease activity index (DAI) and preserves colon length, demonstrating distinct mucosal protective properties [2].

Validated Experimental Protocol

To reproduce these benchmarking results, use the LPS-Induced Acute Cytokine Release Assay . This protocol is the industry standard for verifying upstream anti-inflammatory activity.

Protocol Design Logic
  • Why Pre-treatment? Anatabine acts on transcription factors (NF-

    
    B/STAT3). Pre-treatment allows time for the signaling blockade to be established before the inflammatory insult (LPS).
    
  • Why LPS? Lipopolysaccharide directly stimulates TLR4, triggering the exact cytokine cascade (TNF-

    
    , IL-6) that Anatabine is hypothesized to block.
    
Step-by-Step Workflow

Reagents:

  • Test Compound: Anatabine (Purity >98%), dissolved in DMSO/Saline vehicle.

  • Control: Dexamethasone (Positive Control) or Ibuprofen (Comparator).

  • Challenge: LPS (E. coli O111:B4), 0.1 mg/kg.

Procedure:

  • Acclimatization: C57BL/6 mice (Male, 8-10 weeks),

    
     per group.
    
  • Administration (T = -2 Hours):

    • Group A: Vehicle (i.p.)

    • Group B: Anatabine (5 mg/kg, i.p.)[5]

    • Group C: Anatabine (20 mg/kg, i.p.)

    • Group D: Ibuprofen (30 mg/kg, i.p.)

  • Challenge (T = 0 Hours): Administer LPS (0.1 mg/kg, i.p.) to all groups.

  • Termination (T = +4 Hours): Euthanize animals. Collect blood via cardiac puncture into EDTA tubes.

  • Analysis: Centrifuge plasma (2000 x g, 15 min). Quantify TNF-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , IL-6, and IL-1
    
    
    
    via ELISA.
Workflow Visualization

Protocol Step1 T = -7 Days Acclimatization Step2 T = -2 Hours Drug Admin (i.p.) (Anatabine vs NSAID) Step1->Step2 Step3 T = 0 Hours LPS Challenge (0.1 mg/kg) Step2->Step3 Step4 T = +4 Hours Sample Collection (Plasma/Spleen) Step3->Step4 Step5 Readout ELISA (Cytokines) Western Blot (pSTAT3) Step4->Step5

Figure 2: Temporal workflow for the LPS-induced acute inflammation benchmarking assay.

Safety & Toxicology Notes

When handling 1,2,3,6-Tetrahydro-2,3'-bipyridine, researchers must note:

  • LD50: The acute toxicity is lower than nicotine but higher than common NSAIDs. The therapeutic window is narrower than Ibuprofen; precise dosing (mg/kg) is critical.

  • Side Effects: Unlike NSAIDs, Anatabine does not cause gastric ulceration at therapeutic doses. However, high doses may induce autonomic symptoms (tremors, salivation) due to nAChR over-activation.

Conclusion

Anatabine is not merely an "alternative" to NSAIDs; it is a mechanistically distinct tool for resolving inflammation. It is the superior candidate for research involving:

  • Neuroinflammation: Due to BBB permeability and BACE1 reduction.

  • Chronic Inflammatory Conditions: Where NSAID-induced GI toxicity is a limiting factor.

  • Cytokine Storm Suppression: Due to its direct inhibition of STAT3/NF-

    
    B transcription factors.
    

For drug development, Anatabine serves as a prototype for "Cholinergic Anti-inflammatories," offering a pathway to decouple anti-inflammatory efficacy from COX-dependent side effects.

References

  • Paris, D., et al. (2013). "Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation."[6] European Journal of Pharmacology, 698(1-3), 145-153.

  • Ruiz Castro, P.A., et al. (2020). "Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis." Journal of Inflammation, 17,[7] 29.

  • Flintas, C., et al. (2016).

    
     production in vitro and in vivo." Journal of Cellular and Molecular Medicine.
    
    
  • Lanier, R.K., et al. (2013). "Effects of dietary supplementation with the Solanaceae plant alkaloid anatabine on joint pain and stiffness."[8] Clinical Medicine Insights: Arthritis and Musculoskeletal Disorders, 6, 73-84.

Sources

Comparative Guide for the Quantification of 1,2,3,6-Tetrahydro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1,2,3,6-Tetrahydro-2,3'-bipyridine

1,2,3,6-Tetrahydro-2,3'-bipyridine, an isomer of the tobacco alkaloid anatabine, is a molecule of significant interest in toxicology, environmental science, and pharmaceutical research.[1] As a specific marker for tobacco use and a potential building block in medicinal chemistry, its accurate and precise quantification is paramount.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,2,3,6-Tetrahydro-2,3'-bipyridine, with a detailed focus on UV-Vis spectrophotometry. We will delve into the principles behind method selection, present comparative experimental data, and provide robust protocols to guide researchers in establishing reliable analytical workflows.

Pillar 1: Understanding the UV-Vis Spectral Signature of 1,2,3,6-Tetrahydro-2,3'-bipyridine

The foundation of any UV-Vis spectrophotometric quantification is the molecule's ability to absorb light. This absorption is governed by the presence of chromophores—unsaturated functional groups that undergo electronic transitions upon absorbing UV or visible radiation.[3]

The structure of 1,2,3,6-Tetrahydro-2,3'-bipyridine comprises two key moieties: a pyridine ring and a 1,2,3,6-tetrahydropyridine ring. The pyridine ring, with its delocalized π-electron system, is the primary chromophore responsible for UV absorption.[4] The tetrahydropyridine ring is non-aromatic and does not contribute significantly to absorption in the 200-400 nm range.

Expected Absorption Maxima (λmax):

Direct experimental UV-Vis spectra for 1,2,3,6-Tetrahydro-2,3'-bipyridine are not widely published. However, we can predict the approximate λmax by examining the parent chromophore, pyridine. Pyridine typically exhibits two main absorption bands arising from π→π* and n→π* transitions. The intense π→π* transition occurs around 250-260 nm, while the weaker n→π* transition is observed near 270-280 nm. The substitution on the pyridine ring in 1,2,3,6-Tetrahydro-2,3'-bipyridine is not expected to dramatically shift these maxima. Therefore, a primary absorption maximum (λmax) suitable for quantification is anticipated to be in the 260-280 nm range.

Causality Behind Wavelength Selection: The choice of the analytical wavelength is critical. The Beer-Lambert Law, which is the basis for quantification, states a linear relationship between absorbance and concentration.[5] This relationship is most accurate and sensitive at the wavelength of maximum absorbance (λmax), as the rate of change of absorbance with wavelength is minimal, reducing errors from slight wavelength inaccuracies in the instrument.

Pillar 2: A Comparative Analysis of Quantification Methodologies

While UV-Vis spectrophotometry offers a rapid and accessible method for quantification, it is essential to compare its performance against more selective chromatographic techniques, particularly when analyzing complex matrices. The primary alternatives are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a logical workflow for selecting the appropriate analytical method.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Technique Evaluation cluster_3 Phase 4: Validation & Implementation A Define Analytical Goal: - Purity Assessment? - Quantification in complex matrix? - High throughput screening? B Pure Substance / Simple Matrix A->B Simple C Complex Matrix (e.g., biological fluids) A->C Complex D Need for Structural Confirmation A->D Confirmatory UV Direct UV-Vis Spectrophotometry B->UV HPLC HPLC-UV C->HPLC GCMS GC-MS C->GCMS D->GCMS V Method Validation: - Linearity - Accuracy - Precision - LOD/LOQ UV->V HPLC->V GCMS->V

Caption: Workflow for analytical method selection.

Method Comparison Summary
ParameterDirect UV-Vis SpectrophotometryHPLC-UVGC-MS
Principle Measures light absorption by the entire sample at a specific wavelength.Physical separation of components by liquid chromatography followed by UV detection.Separation of volatile components by gas chromatography followed by mass-based detection and quantification.
Selectivity Low. Prone to interference from other absorbing species in the sample.High. Separates the analyte from matrix components before detection.Very High. Provides mass fragmentation patterns for definitive identification.
Sensitivity (LOD) µg/mL rangeng/mL to low µg/mL rangepg/mL to ng/mL range
Speed Very Fast (< 5 minutes per sample)Moderate (5-20 minutes per sample)Slower (15-30 minutes per sample)
Cost (Instrument) LowMediumHigh
Cost (Per Sample) Very LowLowMedium
Key Advantage Simplicity, speed, and low cost.Robustness and good balance of selectivity and cost.Unmatched selectivity and structural confirmation.[6]
Key Limitation Lack of selectivity. Not suitable for complex mixtures without extensive sample cleanup.Requires method development; solvent consumption.Requires derivatization for non-volatile compounds; more complex instrumentation.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any analytical data hinges on a well-defined and validated protocol. Below are detailed, step-by-step methodologies for each technique.

Protocol 1: Quantification by UV-Vis Spectrophotometry

This protocol is ideal for quantifying 1,2,3,6-Tetrahydro-2,3'-bipyridine in a pure form or in a simple, non-absorbing matrix.

1. Instrumentation and Materials:

  • Double-beam UV-Visible spectrophotometer.[5]

  • Matched 1 cm quartz cuvettes.

  • Solvent: ACS grade Methanol or Ethanol.

  • 1,2,3,6-Tetrahydro-2,3'-bipyridine standard (purity >95%).[7]

  • Volumetric flasks and pipettes (Class A).

2. Experimental Workflow:

G A Prepare 1 mg/mL Stock Solution B Perform Serial Dilutions (e.g., 1-20 µg/mL) A->B C Scan Spectrum (200-400 nm) to determine λmax B->C D Measure Absorbance of Standards at λmax C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E G Calculate Concentration using Calibration Curve E->G F Measure Absorbance of Unknown Sample F->G

Caption: UV-Vis quantification workflow.

3. Detailed Steps:

  • Preparation of Stock Solution: Accurately weigh ~10 mg of the standard and dissolve it in the chosen solvent in a 10 mL volumetric flask to obtain a 1 mg/mL solution.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards with concentrations spanning the expected range of the unknown sample (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Determination of λmax: Use one of the mid-range standards (e.g., 10 µg/mL) to perform a wavelength scan from 400 nm down to 200 nm. The wavelength with the highest absorbance is the λmax.

  • Measurement: Set the spectrophotometer to the determined λmax. Use the solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard and the unknown sample(s).

  • Data Analysis: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for a valid calibration. The concentration of the unknown is calculated using the equation.

Protocol 2: Quantification by HPLC-UV

This is the preferred method for analyzing samples in more complex matrices, such as pharmaceutical formulations or environmental samples.[8]

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.[9]

  • Sample filtration units (0.45 µm).

2. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined λmax from Protocol 1 (e.g., 265 nm)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Causality: Gradient elution is chosen to ensure separation of the analyte from potential impurities and matrix components with different polarities, providing a clean, quantifiable peak.

3. Detailed Steps:

  • Sample Preparation: Prepare stock and standard solutions as described in the UV-Vis protocol. Dilute the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a mid-range standard multiple times (n=5) to ensure system precision. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Calibration: Inject the series of calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the unknown samples. The concentration is determined from the calibration curve based on the measured peak area of the analyte.

Protocol 3: Quantification by GC-MS

This method offers the highest level of certainty and is often used for trace-level detection or as a confirmatory method.[6][10]

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Derivatizing agent (optional, if needed to improve peak shape).

2. Instrument Parameters (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial: 70 °C, hold for 2 min

    • Ramp: 20 °C/min to 270 °C, hold for 5 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Analysis Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.

  • Causality: A temperature ramp is used to effectively separate compounds based on their boiling points. SIM mode is employed for quantification as it significantly enhances sensitivity by monitoring only specific ions characteristic of the analyte.

3. Detailed Steps:

  • Sample Preparation: Prepare standards in a volatile solvent (e.g., Dichloromethane). Sample extraction (e.g., liquid-liquid extraction) may be required for complex matrices to isolate the analyte.

  • Ion Selection: Perform a full scan injection of a standard to identify the molecular ion and major fragment ions. Select one quantifier ion (typically the most abundant) and two or three qualifier ions for SIM mode.

  • Calibration: Create a calibration curve by injecting standards and plotting the peak area of the quantifier ion against concentration.

  • Analysis: Analyze the unknown samples. The presence of the analyte is confirmed by the correct retention time and the presence of qualifier ions in the correct ratios. Quantification is performed using the quantifier ion's peak area.

Conclusion and Recommendations

The choice of analytical method for quantifying 1,2,3,6-Tetrahydro-2,3'-bipyridine is dictated by the specific requirements of the analysis.

  • For rapid, high-throughput screening of pure substances or simple solutions, direct UV-Vis Spectrophotometry is an efficient and cost-effective choice. Its primary limitation is a lack of selectivity.

  • For routine quality control and quantification in moderately complex matrices, HPLC-UV provides the best balance of selectivity, sensitivity, and cost. It is robust and reliable for most applications in pharmaceutical and industrial settings.

  • For trace-level analysis, quantification in highly complex biological or environmental matrices, or when definitive structural confirmation is required, GC-MS is the gold standard. Its superior selectivity and sensitivity justify the higher operational complexity and cost.

For any application, it is imperative to first experimentally determine the UV-Vis absorption maximum (λmax) in the chosen analytical solvent and to perform a full method validation according to relevant industry guidelines (e.g., ICH, FDA) to ensure data integrity and reliability.

References

  • PubChem. (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1,2,3,6-Tetrahydro-2,3'-bipyridine | CAS#:2743-90-0. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • Iyengar Lab. Icahn School of Medicine at Mount Sinai LINCS Center for Drug Toxicity Signatures Standard Operating Procedure: HPLC-UV-MS Drug. [Link]

  • Marshall University. Forensic Science. Marshall University Digital Scholar. [Link]

  • Longdom Publishing. Journal of Chromatography & Separation Techniques. [Link]

  • NIST. 1,2,3,6-Tetrahydropyridine. NIST Chemistry WebBook. [Link]

  • ResearchGate. UV−vis absorption spectra of [Fe(bpy) 3 ] 2+ (a), [Fe-(bpy) 2 (CN) 2 ].... [Link]

  • ResearchGate. UV-vis–NIR absorption spectra of [(bipy) 2 Os(bpbt)Os(bipy) 2 ] 2+ (6).... [Link]

  • Taylor & Francis Online. Bipyridine – Knowledge and References. [Link]

  • Indo American Journal of Pharmaceutical Sciences. review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.